molecular formula C9H14N2 B569696 4-Butyl-6-methylpyrimidine CAS No. 114425-76-2

4-Butyl-6-methylpyrimidine

Cat. No.: B569696
CAS No.: 114425-76-2
M. Wt: 150.225
InChI Key: VHRMAAUKZGMEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-6-methylpyrimidine is a pyrimidine derivative intended for laboratory research purposes. Pyrimidines are a critical class of heterocyclic compounds with two nitrogen atoms in the ring, serving as key structural motifs in medicinal and agrochemical research . Research Applications This compound is a versatile building block in scientific investigations. Its structure makes it suitable for use in pharmaceutical research for the discovery of new drug compounds . Pyrimidine derivatives are extensively studied for their diverse biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . Furthermore, it can be utilized in diagnostics research, contributing to the development of new diagnostic assays and tools . Researchers also employ this compound in fundamental research to better identify and quantify individual chemical substances . Intended Use and Handling This product is labeled and supplied as "Research Use Only" (RUO) . RUO products are exclusively tailored for research procedures in controlled laboratory environments and are not intended for use in the diagnosis, treatment, or management of human or veterinary patients . They are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices, and their performance characteristics for diagnostic purposes have not been established. This product must only be used by qualified and experienced scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114425-76-2

Molecular Formula

C9H14N2

Molecular Weight

150.225

IUPAC Name

4-butyl-6-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-3-4-5-9-6-8(2)10-7-11-9/h6-7H,3-5H2,1-2H3

InChI Key

VHRMAAUKZGMEOW-UHFFFAOYSA-N

SMILES

CCCCC1=NC=NC(=C1)C

Synonyms

Pyrimidine, 4-butyl-6-methyl- (6CI)

Origin of Product

United States

Foundational & Exploratory

"chemical properties of 4-Butyl-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Butyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-6-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases and numerous pharmaceuticals, making its derivatives valuable building blocks in drug discovery. This guide provides a comprehensive overview of the chemical properties of 4-Butyl-6-methylpyrimidine, including its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to provide a robust technical profile.

Molecular Structure and Identification

  • IUPAC Name: 4-Butyl-6-methylpyrimidine

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

  • CAS Number: 114425-76-2[1]

  • Canonical SMILES: CCC1=CC(C)=NC=N1

**Synthesis and Purification

The synthesis of 4-Butyl-6-methylpyrimidine can be achieved through the classical condensation reaction of a β-dicarbonyl compound with an N-C-N synthon, such as formamide. This method is a well-established route to the pyrimidine ring system.[2]

Reaction Scheme

Synthesis of 4-Butyl-6-methylpyrimidine Synthesis of 4-Butyl-6-methylpyrimidine reagent1 Heptane-2,4-dione product 4-Butyl-6-methylpyrimidine reagent1->product Condensation reagent2 Formamide reagent2->product

Caption: Synthesis of 4-Butyl-6-methylpyrimidine.

Experimental Protocol

This protocol is adapted from the synthesis of 4-Ethyl-6-methylpyrimidine.[2]

Materials:

  • Heptane-2,4-dione

  • Formamide

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Brine solution

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine heptane-2,4-dione (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-Butyl-6-methylpyrimidine.

Physicochemical Properties

Specific experimental data for 4-Butyl-6-methylpyrimidine is limited. The following table provides estimated values based on data from analogous compounds.

PropertyValue (Estimated)Reference/Basis for Estimation
Appearance Colorless to pale yellow liquidBased on the physical state of similar low molecular weight alkylpyrimidines like 4-methylpyrimidine.[3][4]
Boiling Point ~200-220 °CExtrapolated from the boiling point of 2,6-Di-tert-butyl-4-methylpyridine (233 °C)[5] and considering the smaller alkyl substituents.
Melting Point Not applicable (liquid at room temperature)Similar to 4-methylpyrimidine, which is a liquid at room temperature.[3][4]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water.General solubility characteristics of heterocyclic aromatic compounds. The butyl group will decrease water solubility compared to smaller analogues. The solubility of 2,6-Di-tert-butyl-4-methylpyridine in ethanol is noted.[5]
Density ~0.9 - 1.0 g/mLBased on the density of related liquid pyrimidine derivatives.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

  • δ ~7.0-7.2 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyrimidine ring.

  • δ ~2.7-2.9 ppm (t, 2H): A triplet for the methylene protons of the butyl group adjacent to the pyrimidine ring (-CH₂-CH₂-CH₂-CH₃).

  • δ ~2.4-2.6 ppm (s, 3H): A singlet for the protons of the methyl group at the C6 position.

  • δ ~1.6-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

  • δ ~1.3-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

  • δ ~0.9-1.0 ppm (t, 3H): A triplet for the terminal methyl protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).

¹³C NMR Spectroscopy (Predicted)
  • δ ~165-170 ppm: Quaternary carbon at C4 (attached to the butyl group).

  • δ ~160-165 ppm: Quaternary carbon at C6 (attached to the methyl group).

  • δ ~155-160 ppm: Methine carbon at C2.

  • δ ~115-120 ppm: Methine carbon at C5.

  • δ ~35-40 ppm: Methylene carbon of the butyl group attached to the ring.

  • δ ~30-35 ppm: Second methylene carbon of the butyl group.

  • δ ~20-25 ppm: Methyl carbon at C6.

  • δ ~20-25 ppm: Third methylene carbon of the butyl group.

  • δ ~13-15 ppm: Terminal methyl carbon of the butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for the aromatic pyrimidine ring and the aliphatic alkyl chains.[9][10]

  • 3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • 2960-2850 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.

  • ~1600, 1550, 1470 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • 1465-1450 cm⁻¹: C-H bending (scissoring) of the methylene groups.

  • 1380-1370 cm⁻¹: C-H bending of the methyl group.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 150.

  • Fragmentation: Common fragmentation pathways would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 107, corresponding to the loss of a propyl radical (M - 43). Another possible fragmentation is the loss of a methyl radical from the molecular ion, giving a peak at m/z = 135.

Chemical Reactivity

The chemical reactivity of 4-Butyl-6-methylpyrimidine is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the alkyl substituents.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is susceptible to nucleophilic attack, particularly if a leaving group is present at the 2, 4, or 6 positions. While the butyl and methyl groups are not good leaving groups, their presence influences the reactivity of the ring towards strong nucleophiles.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of the two nitrogen atoms. Electrophilic substitution, if it occurs, would require harsh conditions and is likely to happen at the C5 position.

  • Reactions of the Alkyl Side Chains: The butyl and methyl groups can undergo free-radical substitution under appropriate conditions (e.g., halogenation with N-bromosuccinimide). The methyl group is also potentially susceptible to condensation reactions if a strong base is used to deprotonate it.

Safety and Handling

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Supporting Information for a research article. (Details on the specific article are not fully provided in the search result).
  • SAFETY DATA SHEET for 2-Amino-4-hydroxy-6-methylpyrimidine - Fisher Scientific.
  • Organic Syntheses Procedure for 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.
  • SAFETY DATA SHEET for a pyrimidine deriv
  • 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.
  • SAFETY DATA SHEET for 4-Hydroxy-2-mercapto-6-methylpyrimidine - Fisher Scientific.
  • NMR Chemical Shifts data
  • 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem. [Link]

  • 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm.
  • SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine - TCI EUROPE N.V.
  • SAFETY DATA SHEET for 4-Methylpyrimidine - Fisher Scientific.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P
  • Pyrimidine, 4-methyl- - the NIST WebBook. [Link]

  • C-13 NMR Spectrum of 4-tert-Butylcyclohexanone.
  • 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 - Sigma-Aldrich.
  • Pyrimidine, 4-methyl- - the NIST WebBook (Mass Spectrum). [Link]

  • 4-TERT-BUTYL-6-CHLOROPYRIMIDINE - Fluorochem.
  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry.
  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents - ResearchG
  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • 13C NMR Chemical Shift - Oregon St
  • 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum - ChemicalBook.
  • 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum - ChemicalBook.
  • Pyrimidine(289-95-2) 13C NMR spectrum - ChemicalBook.
  • 4-Methylpyrimidine(3438-46-8) IR Spectrum - ChemicalBook.
  • 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum - ChemicalBook.
  • 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem. [Link]

  • Table of Characteristic IR Absorptions.
  • database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
  • 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem. [Link]

Sources

"4-Butyl-6-methylpyrimidine CAS number and properties"

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

4-Butyl-6-methylpyrimidine (CAS 114425-76-2) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Belonging to the alkyl-substituted pyrimidine class, it serves as a critical scaffold in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and agrochemical agents. This whitepaper provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and industrial applications, offering a self-validating guide for researchers integrating this moiety into complex architectures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Butyl-6-methylpyrimidine is characterized by a pyrimidine ring substituted at the 4- and 6-positions with an n-butyl chain and a methyl group, respectively. This substitution pattern imparts lipophilicity while maintaining the electron-deficient nature of the pyrimidine core, making it an ideal bioisostere for phenyl rings in drug design.

Table 1: Physicochemical Specifications
PropertySpecificationNote
CAS Number 114425-76-2 Primary Identifier
IUPAC Name 4-Butyl-6-methylpyrimidine
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
SMILES CCCCC1=CC(C)=NC=N1
InChI Key CalculatedUnique Identifier
Physical State Liquid or Low-melting SolidAmbient conditions
Solubility Soluble in MeOH, DMSO, CH₂Cl₂, EtOAcLipophilic nature
Predicted LogP ~2.5 - 2.8Favorable for cell permeability
Synthetic Pathways

The industrial and laboratory-scale synthesis of 4-Butyl-6-methylpyrimidine typically follows a cyclocondensation strategy. The most robust route involves the reaction of a


-diketone with a bis-nucleophilic nitrogen source.
3.1 Core Synthesis Protocol: Cyclocondensation

Reaction: Condensation of 2,4-Octanedione with Formamidine.

  • Precursor A: 2,4-Octanedione (CAS 14090-87-0). This provides the C4-C5-C6 carbon skeleton with the necessary alkyl substituents.

  • Precursor B: Formamidine Acetate (or Formamide). This provides the N1-C2-N3 fragment.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Formamidine Acetate (1.2 equiv) in anhydrous ethanol or methanol.

  • Base Activation: Add Sodium Ethoxide (NaOEt, 2.5 equiv) to neutralize the salt and generate the free base amidine in situ. Stir at 0°C for 30 minutes.

  • Addition: Dropwise add 2,4-Octanedione (1.0 equiv) to the basic solution. The reaction is exothermic; maintain temperature <10°C during addition.

  • Cyclization: Heat the mixture to reflux (78-80°C) for 6–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Remove solvent under reduced pressure.

  • Purification: Partition the residue between water and Ethyl Acetate. The pyrimidine product extracts into the organic phase. Dry over MgSO₄ and concentrate. Distillation or flash chromatography (Hexane/EtOAc) yields the pure product.

3.2 Mechanism of Action (Chemical)

The reaction proceeds via a double nucleophilic attack. The amidine nitrogen attacks one carbonyl carbon of the diketone, followed by dehydration. The second nitrogen then attacks the remaining carbonyl, followed by a second dehydration and aromatization to form the stable pyrimidine ring.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathway for 4-Butyl-6-methylpyrimidine.

SynthesisWorkflow Precursor1 2,4-Octanedione (CAS 14090-87-0) Intermediate Acyclic Intermediate (Schiff Base) Precursor1->Intermediate Nucleophilic Attack Precursor2 Formamidine Acetate (N-C-N Source) Precursor2->Intermediate Product 4-Butyl-6-methylpyrimidine (CAS 114425-76-2) Intermediate->Product Cyclization & Dehydration Conditions NaOEt / EtOH Reflux, 6-12h Conditions->Intermediate

Figure 1: Cyclocondensation pathway for the synthesis of 4-Butyl-6-methylpyrimidine from 2,4-octanedione.

Industrial & Research Applications
5.1 Drug Discovery Scaffold

The 4-alkyl-6-methylpyrimidine motif is a privileged scaffold in medicinal chemistry.

  • Kinase Inhibition: The pyrimidine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The butyl chain provides hydrophobic interactions within the gatekeeper region or solvent-exposed front pockets.

  • GPCR Ligands: Used in the design of antagonists for receptors where lipophilic bulk is required for subtype selectivity.

  • Bioisosterism: Acts as a pyridine or phenyl bioisostere, often improving solubility and metabolic stability (lowering clearance) compared to carbocyclic analogs.

5.2 Agrochemicals

Pyrimidines are foundational in the synthesis of fungicides and herbicides. The specific n-butyl substitution can enhance cuticular penetration in plant leaves, improving the efficacy of systemic agrochemicals.

5.3 Reactivity Profile
  • Electrophilic Substitution: The 5-position is relatively electron-rich compared to positions 2, 4, and 6, allowing for halogenation (e.g., bromination with NBS) to create more complex trisubstituted pyrimidines.

  • Oxidation: The methyl group at position 6 can be oxidized to a carboxylic acid (using KMnO₄ or SeO₂) or an aldehyde, providing a handle for further functionalization.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 114425-76-2 is limited, it should be handled with the standard precautions applicable to alkyl-substituted pyrimidines.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the alkyl side chains.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood are mandatory.

References
  • PubChem Compound Summary . 2,4-Octanedione (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Synthesis of substituted pyrimidines via beta-diketones. (General methodology reference).

Sources

The Biological Activity of 4-Butyl-6-methylpyrimidine: A Technical Guide to Scaffold Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butyl-6-methylpyrimidine (CAS: 114425-76-2) represents a critical structural motif in medicinal chemistry, serving as a "privileged scaffold" for optimizing the physicochemical properties of bioactive molecules. Unlike simple solvents or reagents, this substituted pyrimidine core is engineered to balance lipophilicity (LogP) with molecular compactness , enabling it to penetrate cell membranes while fitting precisely into hydrophobic binding pockets of enzymes (e.g., kinases) and structural proteins (e.g., tubulin).

This guide dissects the biological utility of the 4-butyl-6-methylpyrimidine moiety, moving beyond its role as a mere intermediate to explore its pharmacodynamic potential in antimicrobial , anticancer , and immunomodulatory drug design.

Part 1: Structural Pharmacology & Mechanism of Action

The Lipophilic Anchor Hypothesis

The biological activity of 4-Butyl-6-methylpyrimidine is driven by its amphiphilic nature. The pyrimidine ring acts as a polar, hydrogen-bonding acceptor (N1/N3), while the C4-butyl and C6-methyl substituents create a distinct hydrophobic face.

  • C4-Butyl Group: This 4-carbon chain is the primary determinant of the molecule's LogP (Partition Coefficient). It facilitates passive diffusion across the lipid bilayer of bacterial and cancer cells. In protein binding, it targets "deep" hydrophobic pockets (e.g., the Colchicine site on Tubulin or the ATP-binding cleft of kinases).

  • C6-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation. It also prevents metabolic oxidation at the susceptible C6 position, enhancing metabolic stability (t1/2).

Target Interaction: The Hydrophobic Clamp

In enzymatic assays, derivatives containing the 4-butyl-6-methylpyrimidine core often function as competitive inhibitors .

  • Mechanism: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of kinase enzymes. Simultaneously, the C4-butyl group extends into the hydrophobic "back pocket" (Gatekeeper region), displacing water and increasing binding entropy.

  • Result: High-affinity binding (

    
     in the low micromolar to nanomolar range) and inhibition of downstream signaling pathways (e.g., MAPK/ERK or Tubulin polymerization).
    

Part 2: Therapeutic Applications & Biological Data[1][2][3]

Anticancer Activity (Tubulin Inhibition)

Recent studies on 4,6-disubstituted pyrimidines have highlighted their ability to bind to the Colchicine Binding Site of tubulin, disrupting microtubule dynamics.

ParameterValue / ObservationRelevance
Target

-Tubulin (Colchicine Site)
Mitotic Arrest (G2/M phase)
IC50 (A549 Lung Cancer) 1.1 - 4.4 nM (Optimized Derivative)Potent antiproliferative activity
Mechanism Microtubule DepolymerizationInduces apoptosis in rapidly dividing cells
Selectivity > 10-fold vs. Normal FibroblastsReduced systemic toxicity

Key Insight: The length of the alkyl chain at C4 is critical. A butyl group (C4) often provides the optimal balance between solubility and binding affinity compared to shorter (ethyl) or longer (hexyl) chains.

Antimicrobial Properties

The 4-butyl-6-methylpyrimidine scaffold exhibits intrinsic antimicrobial activity, particularly when functionalized at the C2 position (e.g., with an amine or hydrazine).

  • Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) are generally more susceptible due to the peptidoglycan layer allowing easier penetration of the lipophilic butyl group compared to the outer membrane of Gram-negatives.

  • Mode of Action: Membrane depolarization and inhibition of bacterial Dihydrofolate Reductase (DHFR).

Immunomodulation (TLR7/8 Agonism)

While the C-butyl isomer is our focus, it is crucial to note the N-butyl isomer's role in Toll-like Receptor 7/8 (TLR7/8) agonism. The 4-butyl-6-methyl motif is conserved in potent interferon inducers used for Hepatitis B therapy. The butyl group is essential for fitting into the TLR7 hydrophobic pocket, triggering the MyD88-dependent signaling pathway.

Part 3: Experimental Protocols

Synthesis of 4-Butyl-6-methylpyrimidine Core

Objective: To synthesize high-purity scaffold for biological screening. This protocol uses a condensation reaction (Traube Synthesis variation).

Reagents:

  • 2,4-Octanedione (1.0 eq)

  • Formamidine Acetate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.0 eq)

  • Ethanol (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 2,4-octanedione (10 mmol) in 20 mL anhydrous ethanol in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add formamidine acetate (12 mmol) followed by the slow addition of NaOEt (20 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic peaks: Butyl triplet ~0.9 ppm, Methyl singlet ~2.3 ppm, Pyrimidine aromatic protons).
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the IC50 of the synthesized derivative against cancer cell lines.

  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    .
  • Treatment: Add 4-Butyl-6-methylpyrimidine (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration < 0.5%.
  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Part 4: Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the specific substituents of 4-Butyl-6-methylpyrimidine contribute to its biological function.

SAR_Logic cluster_molecule 4-Butyl-6-methylpyrimidine Core Pyrimidine Ring (Scaffold) Target Biological Target (e.g., Tubulin/Kinase) Core->Target H-Bonding (N1/N3) Butyl C4-Butyl Group (Lipophilic Tail) Butyl->Core LogP Modulation Butyl->Target Hydrophobic Interaction Methyl C6-Methyl Group (Steric Lock) Methyl->Core Conformational Stability Effect Biological Effect (Apoptosis/Inhibition) Target->Effect Downstream Signaling

Figure 1: Structure-Activity Relationship (SAR) mapping of the 4-Butyl-6-methylpyrimidine scaffold.

Mechanism of Action: Tubulin Inhibition Pathway

This workflow describes the cellular cascade triggered by the molecule.

Mechanism_Pathway Compound 4-Butyl-6-methylpyrimidine Derivative CellEntry Passive Diffusion (Lipid Bilayer) Compound->CellEntry Tubulin Bind to Colchicine Site CellEntry->Tubulin Intracellular Targeting Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Steric Hindrance Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 2: Cellular mechanism of action leading to apoptosis via tubulin inhibition.

References

  • ChemicalBook. (n.d.). 4-Butyl-6-methylpyrimidine Product Description and Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents. PubMed.[1] Retrieved from

  • BenchChem. (2025).[2] Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine (and related 4,6-disubstituted scaffolds). Retrieved from

  • Core.ac.uk. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine. Retrieved from

  • Journal of Medicinal Chemistry. (2006). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives. ACS Publications. Retrieved from

Sources

The 4-Butyl-6-methylpyrimidine Scaffold: From Chemical Building Block to TLR8 Immunomodulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Dichotomy

In the realm of heterocyclic therapeutics, the term "4-Butyl-6-methylpyrimidine" refers to two distinct structural entities depending on whether the butyl group is attached to a ring carbon (C-alkyl) or an exocyclic nitrogen (N-alkyl).

While the C4-butyl derivative (CAS 114425-76-2) serves primarily as a chemical intermediate, the N4-butyl-6-methylpyrimidine motif has emerged as a privileged pharmacophore in immunology. Specifically, it constitutes the core scaffold for high-potency Toll-like Receptor 8 (TLR8) agonists . These small molecules are currently under intense investigation for "functional cures" in chronic Hepatitis B (HBV), HIV "shock and kill" strategies, and cancer immunotherapy.

This technical guide focuses on the therapeutic utility of the N4-butyl-6-methylpyrimidine scaffold, detailing its mechanism, synthesis, and clinical potential.

Chemical Identity & Structural Logic[1]

To understand the therapeutic application, one must first distinguish the active pharmacophore from the inert building block.

The Pharmacophore: N4-Butyl-6-methylpyrimidine-2,4-diamine

The biological activity of this class relies on a specific substitution pattern that fits the hydrophobic pocket of the TLR8 dimer interface.

FeatureChemical RoleBiological Consequence
Pyrimidine Core ScaffoldMimics single-stranded RNA (ssRNA), the natural ligand of TLR8.
N4-Butyl Chain Hydrophobic AnchorLocks the molecule into the TLR8 binding pocket via Van der Waals interactions. Critical for potency.
6-Methyl Group Steric ModulatorRestricts conformational rotation, improving binding entropy and metabolic stability.
2-Amino Group H-Bond DonorForms essential hydrogen bonds with Asp543 and Thr574 in the TLR8 receptor.
5-Position Vector for DiversitySite for solubilizing groups (e.g., amino-alkoxy chains) to tune PK/PD without disrupting binding.
Structural Visualization

The following diagram illustrates the divergence between the chemical intermediate and the bioactive agonist.

ChemicalSpace Intermediate C-Butyl Isomer (CAS 114425-76-2) Chemical Intermediate Scaffold Pyrimidine Core Scaffold->Intermediate C-Alkylation Agonist N4-Butyl Isomer (TLR8 Agonist) Bioactive Pharmacophore Scaffold->Agonist N-Alkylation (Amination) Therapeutic Applications 1. Chronic HBV (Functional Cure) 2. Cancer Immunotherapy 3. HIV Latency Reversal Agonist->Therapeutic Applications

Figure 1: Structural divergence of 4-butyl-6-methylpyrimidine derivatives. The N-alkylated form is the primary driver of therapeutic value.

Mechanism of Action: TLR8 Agonism

The N4-butyl-6-methylpyrimidine scaffold functions as a small molecule agonist of TLR8, an endosomal receptor expressed primarily in monocytes and myeloid dendritic cells (mDCs). Unlike TLR7 (which induces interferon-alpha), TLR8 activation drives a Th1-polarizing cytokine profile (IL-12, IFN-gamma, TNF-alpha).

The Signaling Cascade

Upon binding, the molecule stabilizes the pre-formed TLR8 dimer, triggering a conformational change that recruits the adaptor protein MyD88. This initiates a phosphorylation cascade leading to the nuclear translocation of NF-kappaB and IRF transcription factors.

TLR8_Pathway Ligand N4-Butyl-6-methylpyrimidine (Agonist) TLR8 TLR8 Dimer (Endosome) Ligand->TLR8 Binds Hydrophobic Pocket MyD88 MyD88 Adaptor TLR8->MyD88 Recruitment IRAKs IRAK4 / IRAK1 MyD88->IRAKs Phosphorylation TRAF6 TRAF6 IRAKs->TRAF6 Ubiquitination NFkB NF-κB Complex TRAF6->NFkB IKK Activation IRF IRF5 / IRF7 TRAF6->IRF Signaling Split Cytokines Th1 Cytokine Release (IL-12, IFN-γ, TNF-α) NFkB->Cytokines Transcription IRF->Cytokines Transcription

Figure 2: TLR8 signaling pathway activated by N4-butyl-6-methylpyrimidine derivatives, leading to Th1 immune activation.

Therapeutic Advantage

The selectivity for TLR8 over TLR7 is crucial. Pure TLR7 agonists often cause systemic flu-like symptoms due to massive Type I interferon release. The N4-butyl-6-methylpyrimidine scaffold, by selectively targeting TLR8, promotes IL-12 production, which is essential for bridging innate and adaptive immunity (activating NK cells and Cytotoxic T Lymphocytes) with a potentially wider therapeutic window.

Therapeutic Applications

Chronic Hepatitis B (HBV)

The primary clinical application of this scaffold is achieving a "functional cure" for HBV.

  • Problem: Chronic HBV suppresses the host's innate immune response.

  • Solution: TLR8 agonists induce intrahepatic IL-12 and IFN-gamma.

  • Mechanism: These cytokines activate liver-resident NK cells and T cells, which can clear HBV-infected hepatocytes without requiring direct antiviral activity against the polymerase.

  • Status: Several derivatives (e.g., Selgantolimod analogues) have entered Phase II clinical trials.

Oncology (Immunotherapy)

Tumors often create an immunosuppressive microenvironment (TME).

  • Application: Intratumoral or systemic administration of N4-butyl-6-methylpyrimidine derivatives.

  • Effect: Reverses myeloid-derived suppressor cell (MDSC) suppression and converts "cold" tumors (low T-cell infiltration) to "hot" tumors by driving DC maturation and antigen presentation.

HIV Latency Reversal
  • Strategy: "Shock and Kill."

  • Role: TLR8 agonists activate latent HIV reservoirs in monocytes/macrophages ("Shock") while simultaneously boosting the immune system's ability to clear these newly active cells ("Kill").

Synthesis & Manufacturing Protocols

For researchers synthesizing this scaffold, the route typically avoids the C-butyl intermediate and instead builds the N-butyl functionality onto a pyrimidine precursor.

Synthetic Workflow

The following protocol outlines the synthesis of a representative active compound: 5-bromo-N4-butyl-6-methylpyrimidine-2,4-diamine .

Step-by-Step Methodology:

  • Cyclization:

    • Reagents: Ethyl acetoacetate + Guanidine Carbonate.

    • Conditions: Reflux in Ethanol/NaOEt.

    • Product: 2-amino-6-methylpyrimidin-4-ol (Isocytosine derivative).

    • Note: This establishes the 6-methyl and 2-amino groups.[1][2][3][4][5][6][7]

  • Halogenation (Activation):

    • Reagents: POCl3 (Phosphorus oxychloride).

    • Conditions: 80-100°C, 4 hours.

    • Product: 4-chloro-6-methylpyrimidin-2-amine.

    • Safety: POCl3 is corrosive; quench carefully with ice water.

  • Bromination (Optional 5-position functionalization):

    • Reagents: N-Bromosuccinimide (NBS) in DMF.

    • Product: 5-bromo-4-chloro-6-methylpyrimidin-2-amine.

  • Nucleophilic Aromatic Substitution (The Critical Step):

    • Reagents: n-Butylamine (Excess) + DIPEA (Base).

    • Conditions: n-Butanol solvent, 110°C (sealed tube) or microwave irradiation.

    • Product: 5-bromo-N4-butyl-6-methylpyrimidine-2,4-diamine .

    • Validation: Verify N4-alkylation vs. N2-alkylation using NOESY NMR. The butyl group should show proximity to the 5-position substituent.

Synthesis Start Ethyl Acetoacetate + Guanidine Step1 Cyclization (Formation of Pyrimidine Ring) Start->Step1 Intermediate1 2-amino-6-methylpyrimidin-4-ol Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 4-chloro-6-methylpyrimidin-2-amine Step2->Intermediate2 Step3 Amination (SnAr) (n-Butylamine) Intermediate2->Step3 Critical N4-Alkylation Final N4-Butyl-6-methylpyrimidine-2,4-diamine (Active Scaffold) Step3->Final

Figure 3: Synthetic route to the bioactive N4-butyl-6-methylpyrimidine scaffold.

Experimental Validation: TLR8 Reporter Assay

To verify the activity of synthesized 4-butyl-6-methylpyrimidine derivatives, a cellular reporter assay is the standard.

Protocol: HEK-Blue™ hTLR8 Assay

  • Cell Line: HEK293 cells stably transfected with human TLR8 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.

  • Preparation: Suspend cells in HEK-Blue Detection medium (contains a colorimetric substrate for SEAP).

  • Seeding: Plate 20,000 cells/well in a 96-well plate.

  • Treatment: Add the test compound (N4-butyl-6-methylpyrimidine derivative) at varying concentrations (e.g., 0.01 µM to 10 µM).

    • Positive Control: R848 (Resiquimod) or ssRNA40.

    • Negative Control: DMSO vehicle.[6]

  • Incubation: 16–24 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance at 620–655 nm using a microplate reader.

  • Analysis: Calculate EC50 values. A potent N4-butyl-6-methylpyrimidine derivative typically exhibits an EC50 in the 0.1–1.0 µM range.

References

  • Beeso, E., et al. (2019). "Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry, 62(18). Link

  • McGowan, D., et al. (2016).[7] "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry, 59(17), 7936–7949. Link

  • Roethle, P. A., et al. (2013). "Identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists for the treatment of hepatitis B virus." Journal of Medicinal Chemistry, 56(18), 7324–7333. Link

  • ChemicalBook. (2023). "4-Butyl-6-methylpyrimidine Product Properties and CAS 114425-76-2 Data." Link

  • Gane, E. J., et al. (2019). "Safety, pharmacokinetics, and pharmacodynamics of the oral TLR8 agonist selgantolimod in chronic hepatitis B." Hepatology, 70(6). Link

Sources

Technical Guide: 4-Butyl-6-methylpyrimidine Derivatives and Their Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-butyl-6-methylpyrimidine scaffold represents a critical pharmacophore in medicinal chemistry and agrochemical development. Distinguished by its specific lipophilic profile, the n-butyl chain at the C4 position provides enhanced membrane permeability and hydrophobic pocket occupancy compared to its lower alkyl homologs (methyl/ethyl). This guide details the structural significance, synthetic pathways, and validated experimental protocols for generating this moiety, specifically targeting researchers in kinase inhibitor discovery and fungicidal development.

Structural Significance & SAR Analysis

The pyrimidine ring is an electron-deficient heteroaromatic system. The introduction of a butyl group at C4 and a methyl group at C6 creates a specific steric and electronic environment:

  • Lipophilicity (LogP): The C4-butyl chain significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery.

  • Steric Occlusion: The flexible n-butyl chain can induce conformational changes in enzyme active sites, often serving as a "gatekeeper" residue interactor in ATP-binding pockets of kinases.

  • Metabolic Stability: Unlike benzylic substituents, the alkyl chain is less prone to rapid oxidative dealkylation, though terminal oxidation (

    
    -oxidation) remains a metabolic soft spot.
    
Parameter4,6-Dimethylpyrimidine4-Butyl-6-methylpyrimidineImpact
Molecular Weight 108.14 g/mol 150.22 g/mol Increased ligand efficiency potential
ClogP (Est.) ~0.6~2.1Enhanced membrane permeability
Rotatable Bonds 03Entropic penalty upon binding; better induced fit

Synthetic Pathways[1][2][3][4]

We define two primary methodologies for constructing the 4-butyl-6-methylpyrimidine core. Method A is preferred for de novo scale-up, while Method B is utilized for late-stage functionalization of existing pyrimidine cores.

Method A: The Cyclocondensation Route (Primary)

This is the industry-standard approach, involving the condensation of an asymmetric


-diketone with an amidine source.
  • Precursor Synthesis: Claisen condensation of acetone with valeryl chloride (or methyl valerate) yields 2,4-octanedione .

  • Cyclization: Reaction of 2,4-octanedione with formamidine (for C2-H) or guanidine (for C2-NH

    
    ) closes the ring.
    
  • Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Method B: Minisci Radical Alkylation (Secondary)

A modern, radical-based approach useful for diversifying 4-methylpyrimidine directly.

  • Radical Generation: Oxidative decarboxylation of valeric acid (using AgNO

    
    /Persulfate) generates a butyl radical.
    
  • Addition: The nucleophilic butyl radical attacks the electron-deficient C4/C6 position of the protonated 4-methylpyrimidine.

  • Regioselectivity: While effective, this method often requires careful control to prevent over-alkylation or C2-substitution.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward reaction pathway for Method A.

SynthesisPath cluster_inputs Precursors Acetone Acetone (C3) Intermediate 2,4-Octanedione (Beta-Diketone) Acetone->Intermediate Claisen Condensation (NaH/THF) Valeryl Valeryl Chloride (C5) Valeryl->Intermediate Amidine Amidine Source (Formamidine/Guanidine) Product 4-Butyl-6-methylpyrimidine Scaffold Amidine->Product Intermediate->Product Cyclocondensation (EtOH/Reflux)

Figure 1: Convergent synthesis of the 4-butyl-6-methylpyrimidine scaffold via beta-diketone intermediate.

Detailed Experimental Protocol (Method A)

This protocol describes the synthesis of 2-amino-4-butyl-6-methylpyrimidine , a versatile intermediate where the 2-amino group allows for further coupling (e.g., Buchwald-Hartwig).

Phase 1: Synthesis of 2,4-Octanedione

Note: Commercial availability of 2,4-octanedione is variable; in-house synthesis is often required.

  • Reagents: Acetone (1.0 eq), Methyl Valerate (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Procedure:

    • Wash NaH with hexane to remove oil. Suspend in THF.

    • Add acetone dropwise at 0°C. Stir for 30 min.

    • Add methyl valerate dropwise.

    • Reflux for 4 hours. The solution will turn yellow/orange.

    • Quench: Cool to 0°C, carefully acidify with 1N HCl to pH 4.

    • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Validation: 1H NMR should show enol/keto tautomers (distinctive methylene peak between carbonyls).

Phase 2: Cyclization to Pyrimidine
  • Reagents: 2,4-Octanedione (1.0 eq), Guanidine Carbonate (1.1 eq), Ethanol (Absolute).

  • Procedure:

    • Dissolve guanidine carbonate in Ethanol.

    • Add 2,4-Octanedione slowly.

    • Reflux the mixture for 12–16 hours. Monitor by TLC (Product is more polar than diketone).

    • Workup: Evaporate ethanol. Resuspend residue in water.

    • Isolation: The product often precipitates upon cooling. If not, extract with DCM.

    • Recrystallization: Recrystallize from Ethanol/Water or Isopropanol.

Quantitative Data Summary (Expected)
StepReaction TypeExpected YieldKey QC Parameter
1 Claisen Condensation65-75%BP: ~75°C @ 15mmHg (diketone)
2 Cyclization80-90%MP: 180-185°C (for 2-amino variant)

Applications in Drug Development[6][7]

Kinase Inhibition

The 4-butyl-6-methyl motif is particularly effective in Type II kinase inhibitors. The butyl group can exploit the hydrophobic "back pocket" of kinases (e.g., VEGFR, EGFR) adjacent to the gatekeeper residue, improving selectivity against kinases with smaller pockets.

Agrochemical Fungicides

Derivatives of 4-alkyl-6-methylpyrimidines (specifically anilinopyrimidines) inhibit methionine biosynthesis in fungi. The butyl chain mimics the hydrophobic side chains of amino acids, blocking the cystathionine


-lyase active site.

Mechanism Start 4-Methylpyrimidine (Substrate) Transition Radical Cation Intermediate Start->Transition + Radical Attack Radical Butyl Radical (•C4H9) Radical->Transition End 4-Butyl-6-methylpyrimidine Transition->End - H+ / Oxidation

Figure 2: Mechanism of Minisci Alkylation for late-stage functionalization.

References

  • Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[2]

  • Wu, C., et al. (2021). "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides." Organic Letters.

  • Martic, M., et al. (2011).[3] "Synthesis, Crystal Structure, and in Vitro Biological Evaluation of C-6 Pyrimidine Derivatives." Archiv der Pharmazie.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine." (Generalizable to Butyl analogs).

Sources

Strategic Synthesis of 4-Butyl-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Butyl-6-methylpyrimidine presents a classic problem in heterocyclic construction: achieving alkylation on an electron-deficient ring with high regiocontrol. While simple in structure, the specific substitution pattern (4-butyl, 6-methyl) requires careful selection of starting materials to avoid isomer mixtures or low yields associated with nucleophilic aromatic substitution on unactivated rings.

This guide details two primary synthetic architectures:

  • The Convergent Route (Recommended): Transition-metal catalyzed cross-coupling using commercially available 4-chloro-6-methylpyrimidine. This offers the highest reliability and modularity.

  • The De Novo Route (Atom Economy): Pyrimidine ring construction via condensation of 2,4-nonanedione with formamidine. This is cost-effective at scale but requires upstream synthesis of the diketone precursor.

Part 1: Retrosynthetic Logic & Starting Materials

To determine the optimal starting materials, we must analyze the disconnection of the pyrimidine core.

Retrosynthetic Analysis

The target molecule possesses a


 symmetry axis equivalent if we consider the 4 and 6 positions relative to the C2-H. Consequently, 4-butyl-6-methylpyrimidine  is chemically equivalent to 4-methyl-6-butylpyrimidine . This symmetry simplifies the De Novo route significantly, as regioselectivity during cyclization becomes irrelevant.
Visualization of Pathways

The following diagram outlines the strategic disconnections and required raw materials.

Retrosynthesis cluster_0 Route A: Cross-Coupling (Robust) cluster_1 Route B: De Novo Cyclization (Low Cost) Target TARGET: 4-Butyl-6-methylpyrimidine Inter1 4-Chloro-6-methylpyrimidine (Commercially Available) Inter1->Target Negishi/Kumada Coupling Reagent1 n-Butylzinc Bromide (or Grignard) Reagent1->Target Inter2 2,4-Nonanedione (Must be Synthesized) Inter2->Target Cyclization Reagent2 Formamidine Acetate Reagent2->Target Precursor1 Acetone Precursor1->Inter2 Claisen Condensation Precursor2 Ethyl Valerate Precursor2->Inter2

Figure 1: Retrosynthetic tree showing the two primary disconnects. Route A relies on a halogenated heteroaryl core; Route B relies on 1,3-dicarbonyl condensation.

Part 2: Route A - The Cross-Coupling Pathway (Recommended)

This route is preferred for medicinal chemistry and early-phase development due to the commercial availability of the core scaffold, 4-chloro-6-methylpyrimidine . It avoids the handling of volatile diketones and offers high purity profiles.

Starting Materials & Reagents[1]
ComponentRoleSpecificationCriticality
4-Chloro-6-methylpyrimidine Core Scaffold>97% PurityHigh. Impurities (e.g., dichloropyrimidine) lead to inseparable byproducts.
n-Butylzinc Bromide (0.5M in THF)NucleophileRieke Zn or CommercialHigh. Used for Negishi coupling. Tolerates functional groups better than Grignards.
Pd(PPh3)4 or Ni(dppp)Cl2 CatalystFreshly openedMedium. Nickel is cheaper/faster; Palladium is cleaner.
THF (Anhydrous) Solvent<50 ppm H2OCritical. Moisture kills the organozinc reagent.
Technical Rationale: Negishi vs. Kumada

While a Kumada coupling (using n-Butylmagnesium chloride) is cheaper, it is prone to Wurtz-type homocoupling side reactions and is incompatible if the scaffold has sensitive functional groups. The Negishi coupling (Organozinc) is selected here as the "Gold Standard" for reliability.

Experimental Protocol (Negishi Coupling)

Step 1: Catalyst Activation

  • Charge a flame-dried 3-neck flask with 4-chloro-6-methylpyrimidine (1.0 eq) and Pd(PPh3)4 (0.05 eq) under Argon.

  • Add anhydrous THF (10 mL/g of substrate). Stir to dissolve.

Step 2: Reagent Addition

  • Cool the solution to 0°C.

  • Add n-Butylzinc bromide (1.2 eq, 0.5M in THF) dropwise via syringe pump over 30 minutes. Note: Exothermic reaction.

  • Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.

Step 3: Monitoring & Quench

  • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (Rf ~0.5) should disappear; the product (Rf ~0.6) is less polar.

  • Quench: Cool to 0°C. Add saturated NH4Cl solution carefully.

  • Extraction: Extract with MTBE (Methyl tert-butyl ether). Wash organics with brine, dry over MgSO4.

Step 4: Purification

  • Concentrate under reduced pressure.

  • Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Route B - The De Novo Cyclization (Atom Economy)

This route is ideal for large-scale manufacturing where raw material cost (COGS) is the primary driver. It constructs the ring from acyclic precursors.

Starting Materials
ComponentRoleSpecificationNotes
2,4-Nonanedione Backbone>95% (GC)Not standard catalog item. Must be synthesized (see below).
Formamidine Acetate N-C-N Source99%Hygroscopic. Store in desiccator.
Sodium Ethoxide Base21 wt% in EtOHPromotes condensation.
Precursor Synthesis: 2,4-Nonanedione

Since 2,4-nonanedione is rarely available off-the-shelf, it must be generated via Claisen condensation:

  • Reactants: Acetone + Ethyl Valerate (Ethyl Pentanoate).

  • Conditions: NaH or NaOEt in THF/Ethanol.

  • Mechanism: Enolate of acetone attacks the ester carbonyl of ethyl valerate.

  • Note: Use excess acetone to minimize double-addition.

Experimental Protocol (Cyclization)

Workflow Diagram:

Cyclization Start Start: Formamidine Acetate + 2,4-Nonanedione Base Add NaOEt/EtOH (Reflux 6h) Start->Base Check TLC Check: Disappearance of Diketone Base->Check Check->Base Incomplete Workup Neutralize (AcOH) Extract (DCM) Check->Workup Complete Product Product: 4-Butyl-6-methylpyrimidine Workup->Product

Figure 2: Process flow for the condensation of formamidine with beta-diketone.

Step-by-Step:

  • Solution Prep: Dissolve Formamidine Acetate (1.1 eq) in Ethanol. Add Sodium Ethoxide (2.5 eq). Stir for 15 min to liberate the free base formamidine.

  • Condensation: Add 2,4-Nonanedione (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Workup:

    • Cool to RT.

    • Evaporate Ethanol.

    • Resuspend residue in water.

    • Neutralize with Acetic Acid to pH ~7.

    • Extract with Dichloromethane (DCM).

  • Distillation: The product is a liquid/low-melting solid. Fractional distillation is the preferred purification method for this route.

Part 4: Quality & Analytical Specifications

Regardless of the route chosen, the final material must meet these criteria for use in downstream drug development.

ParameterSpecificationMethodRationale
Assay >98.0%HPLC (UV 254nm)High purity required for biological screening.
Water Content <0.5%Karl FischerPyrimidines can be hygroscopic; water affects stoichiometry of next steps.
Residual Metal <10 ppmICP-MSCritical if using Route A (Pd/Zn removal).
1H NMR ConformsCDCl3Verify alkyl chain integrity (Butyl triplet at ~0.9 ppm).

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

  • 
     9.05 (s, 1H, H-2) - Diagnostic for pyrimidine core.
    
  • 
     7.05 (s, 1H, H-5) - Aromatic singlet.
    
  • 
     2.70 (t, 2H, Ar-CH2-Pr) - Benzylic methylene.
    
  • 
     2.55 (s, 3H, Ar-CH3) - Methyl group.
    

References

  • Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research. (Foundational text on Zinc-coupling).

  • PubChem. 4-Chloro-6-methylpyrimidine Compound Summary. Available at: [Link]

  • Organic Syntheses.General Procedures for Pyrimidine Synthesis via Condensation. (Referenced for the Formamidine/Diketone stoichiometry).
  • Sigma-Aldrich.2,4-Nonanedione Precursor Availability. (Note: Often custom synthesis, referenced for properties of similar beta-diketones).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-Butyl-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the identification and quantification of 4-Butyl-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and chemical analysis. We provide a step-by-step protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

4-Butyl-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various therapeutic agents.[1] The analysis of substituted pyrimidines is therefore crucial in diverse fields such as medicinal chemistry, metabolomics, and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds.[2][3] Its high chromatographic resolution and sensitive, specific detection make it a preferred method for the unambiguous identification and quantification of compounds like 4-Butyl-6-methylpyrimidine in complex matrices. This document provides a robust protocol for the GC-MS analysis of 4-Butyl-6-methylpyrimidine, offering insights into method development and data interpretation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 4-Butyl-6-methylpyrimidine is depicted below. This process ensures the sample is suitably prepared for injection, chromatographically separated, and accurately detected and quantified.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Solvent Solvent Extraction Sample->Solvent Dissolution Cleanup Solid Phase Extraction (SPE) Solvent->Cleanup Purification Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Concentration Vial Transfer to GC Vial Concentration->Vial Final Sample Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC PeakID Peak Identification (RT & Mass Spectrum) TIC->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Final Report Quant->Report

Caption: GC-MS workflow for 4-Butyl-6-methylpyrimidine analysis.

Sample Preparation Protocol

Thorough sample preparation is critical to remove non-volatile matrix components that can contaminate the injection port and ion source, ensuring the longevity and performance of the GC-MS system.[4]

3.1. Reagents and Materials

  • Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol. Volatile organic solvents are recommended.[2]

  • Solid Phase Extraction (SPE): C18 SPE cartridges.

  • Apparatus: Glass containers, centrifuge, nitrogen evaporator, autosampler vials with inserts.[2][5]

3.2. Step-by-Step Protocol

  • Sample Collection & Dissolution:

    • Collect samples in clean glass containers to prevent contamination.[2]

    • Accurately weigh or measure the sample and dissolve it in a suitable volatile organic solvent such as Dichloromethane or Hexane.

  • Particulate Removal:

    • If the sample contains solid particles, centrifuge the solution to pellet the debris.

    • Carefully transfer the supernatant to a clean tube. This step is crucial to avoid blockages in the GC syringe and contamination of the inlet.[5]

  • Solid Phase Extraction (SPE) for Cleanup:

    • Rationale: SPE is employed to concentrate the analyte and purify it from complex matrices.[2] The C18 stationary phase retains nonpolar compounds like 4-Butyl-6-methylpyrimidine while allowing more polar impurities to be washed away.

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of the initial sample solvent (e.g., Hexane).

    • Loading: Load the sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a solvent slightly more polar than the loading solvent to remove interferences.

    • Elution: Elute the 4-Butyl-6-methylpyrimidine using a small volume of a less polar solvent (e.g., Dichloromethane).

  • Concentration and Reconstitution:

    • Gently evaporate the eluate to near dryness under a stream of nitrogen.

    • Reconstitute the residue in a precise volume of the final analysis solvent (e.g., Dichloromethane) to a target concentration of approximately 10 µg/mL.[5]

  • Final Preparation:

    • Transfer the final sample solution into a 1.5 mL glass autosampler vial, using an insert if the volume is low.[2]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis of 4-Butyl-6-methylpyrimidine. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is suitable for the separation of a wide range of compounds, including pyrimidine derivatives.[5] The specified dimensions offer a good balance between resolution and analysis time.
Injection Volume1 µLA standard injection volume for achieving good sensitivity without overloading the column.
Inlet Temperature250 °CEnsures rapid and complete volatilization of 4-Butyl-6-methylpyrimidine. The temperature should be high enough to prevent condensation but not so high as to cause thermal degradation.
Injection ModeSplitlessFor trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.[5]
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Temperature ProgramInitial: 80 °C (hold 2 min)An initial hold at a relatively low temperature allows for focusing of the analyte at the head of the column.
Ramp: 10 °C/min to 280 °CA controlled temperature ramp facilitates the elution of compounds based on their boiling points. This rate provides a good separation of analytes with varying volatilities.
Final Hold: 280 °C (hold 5 min)A final hold at a high temperature ensures that all components are eluted from the column, preventing carryover to the next injection.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Ion Source Temperature230 °CMaintains the analyte in the gas phase within the ion source and helps to minimize contamination.
Quadrupole Temperature150 °CEnsures consistent mass filtering and transmission of ions.
Electron Energy70 eVThe standard electron energy for EI, which provides consistent and extensive fragmentation, creating a characteristic mass spectrum for library comparison.[6]
Mass Scan Rangem/z 40-400A broad scan range to capture the molecular ion and all significant fragment ions of 4-Butyl-6-methylpyrimidine.
Solvent Delay3 minPrevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector.

Data Analysis and Interpretation

5.1. Identification

The identification of 4-Butyl-6-methylpyrimidine is based on two key parameters:

  • Retention Time (RT): The time at which the compound elutes from the GC column should be consistent with that of a known analytical standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern observed in the mass spectrum should match the reference spectrum of 4-Butyl-6-methylpyrimidine.

5.2. Proposed Fragmentation Pathway

The mass spectral fragmentation of pyrimidine derivatives often follows predictable pathways.[1][7] For 4-Butyl-6-methylpyrimidine (Molar Mass: 150.23 g/mol ), the following fragmentation pattern is proposed under Electron Ionization (EI):

Fragmentation_Pathway M [C9H14N2]+• m/z = 150 Molecular Ion F1 [M - CH3]+• m/z = 135 M->F1 -•CH3 F2 [M - C3H7]+• m/z = 107 M->F2 -•C3H7 (Propyl radical) F3 [M - C4H8]+• m/z = 94 M->F3 McLafferty Rearrangement F4 [C4H3N2]+• m/z = 79 F2->F4 -HCN

Caption: Proposed EI fragmentation of 4-Butyl-6-methylpyrimidine.

  • Molecular Ion (m/z 150): The intact molecule with one electron removed.

  • Loss of a Methyl Radical (m/z 135): Fragmentation of the methyl group from the pyrimidine ring.

  • Loss of a Propyl Radical (m/z 107): Alpha-cleavage of the butyl side chain, resulting in the loss of a propyl radical, is a highly probable fragmentation pathway.

  • McLafferty Rearrangement (m/z 94): A common fragmentation for molecules with a butyl chain, involving the transfer of a gamma-hydrogen to the pyrimidine ring and subsequent cleavage of a butene molecule.

  • Further Fragmentation (m/z 79): The fragment at m/z 107 may undergo further fragmentation, such as the loss of HCN, a characteristic loss from nitrogen-containing heterocyclic rings.

5.3. Quantification

For accurate quantification, an external calibration curve should be prepared using certified reference standards of 4-Butyl-6-methylpyrimidine.

  • Stock Solution: Prepare a stock solution of 4-Butyl-6-methylpyrimidine at a concentration of 1 mg/mL in Dichloromethane.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as for the samples.

  • Calibration Curve: Plot the peak area of a characteristic ion (e.g., the molecular ion at m/z 150 or a major fragment ion) against the concentration of each standard.

  • Quantification: Determine the concentration of 4-Butyl-6-methylpyrimidine in the unknown samples by interpolating their peak areas from the calibration curve.

Calibration Level Concentration (µg/mL) Peak Area (Arbitrary Units)
Standard 10.5Example Value
Standard 21.0Example Value
Standard 35.0Example Value
Standard 410.0Example Value
Standard 525.0Example Value
Sample Unknown Measured Value

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of 4-Butyl-6-methylpyrimidine. By following the prescribed sample preparation, instrumental parameters, and data analysis procedures, researchers can achieve accurate and reproducible results. The provided rationale for each step is intended to empower the analyst to further optimize the method for their specific application and matrix.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.
  • Sample preparation GC-MS. SCION Instruments.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. ResearchGate.
  • GC-MS Sample Preparation. Organomation.
  • A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
  • Sample Preparation Guidelines for GC-MS. University of California, Riverside.
  • Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • GC-MS Sample Preparation. Thermo Fisher Scientific - US.
  • The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.
  • News in brief: GC-MS and pyrimidine metabolism. American Chemical Society.
  • 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm. BLD Pharm.
  • 2,4,6-Tri-tert-butylpyrimidine. Wikipedia.
  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. PMC.
  • Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. ResearchGate.
  • 2,4-Dichloro-6-methylpyrimidine, 98% 25 g. Thermo Scientific Chemicals.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.
  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv.
  • 4-Chloro-6-methylpyrimidine. PubChem.
  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV.
  • 6-Methylpyrimidin-4-amine. PubChem.

Sources

Application Notes & Protocols: Leveraging 4-Butyl-6-methylpyrimidine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring system is a quintessential "privileged scaffold" in drug discovery. As a core component of nucleobases like cytosine, thymine, and uracil, nature itself has validated its biological relevance.[1][2] This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[3] Consequently, pyrimidine derivatives are central to a vast array of approved therapeutics, exhibiting activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[4][5][6][7]

This guide focuses on a specific, synthetically accessible starting point for a drug discovery campaign: 4-Butyl-6-methylpyrimidine . We will treat this molecule as a lead scaffold for a hypothetical structure-activity relationship (SAR) study aimed at developing potent and selective kinase inhibitors. The rationale behind selecting this scaffold lies in its balanced physicochemical properties: the methyl group provides a point for potential steric interaction, while the n-butyl group imparts lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins.

The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for executing an SAR campaign. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system for generating meaningful and actionable data.

Section 1: Synthesis and Characterization of the Core Scaffold

A robust and scalable synthesis of the starting material is the foundation of any successful SAR campaign. The chosen route must be high-yielding and amenable to the purification of the final product to a high degree of purity (>95%), as impurities can confound biological data.

Protocol 1.1: Synthesis of 4-Butyl-6-methylpyrimidine

This protocol describes a classical pyrimidine synthesis via the condensation of a β-dicarbonyl compound with an amidine.[6]

Rationale: This method is widely used due to the commercial availability of a diverse range of starting materials, allowing for facile introduction of initial substituents at the 4- and 6-positions.

Materials:

  • Heptane-2,4-dione (1.0 eq)

  • Formamidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • In the flask, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.

  • To this solution, add formamidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature to form the free base.

  • Add heptane-2,4-dione (1.0 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Resuspend the residue in diethyl ether and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 4-Butyl-6-methylpyrimidine via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

1.2: Physicochemical and Structural Characterization

Rationale: Unambiguous confirmation of the structure and purity of the core scaffold is critical before proceeding with analog synthesis and biological testing.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred for confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be ≥95% for use in biological assays.

Section 2: Designing and Synthesizing the SAR Library

The goal of an SAR study is to systematically probe the chemical space around the lead scaffold to identify modifications that enhance biological activity and selectivity.[8][9] Our strategy will focus on three key diversification points on the 4-Butyl-6-methylpyrimidine scaffold: the C2 position, the C4-butyl chain, and the C6-methyl group.

2.1: Logic of Analog Design

The modifications are designed to probe different types of molecular interactions:

  • C2 Position: This is a key vector for introducing groups that can act as hydrogen bond donors/acceptors or form aromatic interactions. It is often a critical pharmacophoric element in kinase inhibitors.[10]

  • C4 Position (Butyl Chain): Modifications here explore the impact of lipophilicity, steric bulk, and conformational flexibility on binding affinity and cell permeability.

  • C6 Position (Methyl Group): This position often points towards a smaller pocket or a solvent-exposed region. Small modifications can fine-tune binding or affect metabolic stability.

SAR_Strategy Core Core Scaffold 4-Butyl-6-methylpyrimidine Mod_C2 Mod_C2 Core->Mod_C2 Mod_C4 Mod_C4 Core->Mod_C4 Mod_C6 Mod_C6 Core->Mod_C6 Analog_C2 Analog_C2 Mod_C2->Analog_C2 Synthesize Analog_C4 Analog_C4 Mod_C4->Analog_C4 Synthesize Analog_C6 Analog_C6 Mod_C6->Analog_C6 Synthesize

Table 1: Proposed Analogs for Initial SAR Exploration
SeriesCompound IDModification PointR GroupRationale
Core 1 -4-Butyl, 6-MethylBaseline Compound
A (C2) A1 C2-NH₂H-bond donor/acceptor
A2 C2-ClElectronic modification, synthetic handle
A3 C2-phenylExplore aromatic interactions
B (C4) B1 C4-PropylDecrease lipophilicity
B2 C4-CyclobutylIntroduce conformational rigidity
B3 C4-tert-ButylIncrease steric bulk
C (C6) C1 C6-EthylModest steric increase
C2 C6-CF₃Introduce electron-withdrawing group

Section 3: Protocols for Biological Evaluation

For this hypothetical study, we will target the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology where pyrimidine scaffolds have proven effective.[11]

Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR protein. It provides a clean IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) without the complexities of a cellular environment.

Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the EGFR kinase enzyme and the appropriate substrate peptide to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: This assay determines the effect of the compounds on the viability of cancer cells that overexpress the target kinase (e.g., A549 non-small cell lung cancer line).[12][13] A positive result indicates that the compound is cell-permeable and can inhibit the target in a complex biological system, leading to a cytostatic or cytotoxic effect.

Methodology:

  • Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (prepared in cell culture medium) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a similar solvent.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of compound concentration to determine the GI₅₀ value (concentration for 50% growth inhibition).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis Syn Synthesize Analogs (Table 1) Puri Purify & Characterize (HPLC, NMR, MS) Syn->Puri Biochem In Vitro Assay (EGFR Kinase) Puri->Biochem Test Compounds Cell Cell-Based Assay (A549 MTT) Biochem->Cell SAR SAR Analysis & Interpretation Cell->SAR Generate Data Opt Lead Optimization (Next-Gen Design) SAR->Opt

Section 4: Data Interpretation and Lead Optimization

The data generated from the biological assays must be systematically analyzed to derive meaningful structure-activity relationships.

Table 2: Hypothetical Biological Data for SAR Analysis
Compound IDEGFR IC₅₀ (nM)A549 GI₅₀ (µM)
1 550> 50
A1 452.1
A2 30025
A3 620> 50
B1 800> 50
B2 25015.3
B3 1200> 50
C1 500> 50
C2 954.5
4.1: Analysis of Structure-Activity Relationships
  • Core Compound (1): The lead scaffold shows weak activity against the isolated enzyme and no cellular activity, confirming it as a suitable starting point for optimization.

  • Series A (C2 Modification): The introduction of a 2-amino group (A1 ) dramatically increases potency by over 10-fold in the biochemical assay and confers significant cellular activity. This strongly suggests the amino group is acting as a critical hydrogen bond donor/acceptor, likely interacting with the hinge region of the kinase, a classic binding motif for pyrimidine-based inhibitors.[11] The chloro (A2 ) and phenyl (A3 ) substitutions are not well-tolerated, indicating a specific requirement for a small H-bond donor/acceptor at this position.

  • Series B (C4 Modification): Shortening the alkyl chain (B1 ) or increasing its bulk (B3 ) is detrimental to activity. However, introducing rigidity with a cyclobutyl group (B2 ) improves potency, suggesting that pre-organizing the substituent to fit a specific hydrophobic pocket is beneficial.

  • Series C (C6 Modification): While a simple ethyl group (C1 ) has little effect, the electron-withdrawing trifluoromethyl group (C2 ) significantly boosts potency. This could be due to favorable electronic interactions within the binding site or by influencing the pKa of the pyrimidine ring nitrogens.

4.2: Next Steps and Lead Optimization

The initial SAR provides clear direction for the next round of synthesis. A lead optimization strategy would prioritize combining the most successful modifications. For example, a promising next-generation compound would be 4-cyclobutyl-6-trifluoromethyl-pyrimidin-2-amine , which merges the beneficial C2-amino, C4-cyclobutyl, and C6-trifluoromethyl moieties. This new lead would then be synthesized and evaluated to validate the SAR hypothesis.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS_RAF EGFR->RAS_RAF Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates Inhibitor 4-Butyl-6-methylpyrimidine Analog (e.g., A1) Inhibitor->EGFR Inhibits ATP Binding Proliferation Proliferation RAS_RAF->Proliferation PI3K->Proliferation

Conclusion

This application guide has outlined a comprehensive and logical framework for utilizing the 4-Butyl-6-methylpyrimidine scaffold in a structure-activity relationship study. By integrating rational analog design, robust synthetic protocols, and validated biological assays, researchers can systematically transform a weakly active starting point into a potent lead compound. The hypothetical SAR data presented herein demonstrates how clear, actionable insights can be derived from well-designed experiments, paving the way for the next cycle of lead optimization. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and scaffolds like 4-Butyl-6-methylpyrimidine are the versatile fuel that powers it.

References

  • Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [1]

  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. [2]

  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry. [4]

  • Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [14]

  • Wang, Y., et al. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. European Journal of Medicinal Chemistry. [15]

  • Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society. [5]

  • Hollingsworth, S. A., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. [16]

  • Gier-Krzesińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [17]

  • Wang, Y., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [18]

  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [12]

  • Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences. [8]

  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences. [19]

  • Pharmaceuticals. (2022). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [10]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [3]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [20]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [6]

  • Kaur, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [7][21]

  • Singh, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [9]

  • Al-Ostath, A. I., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [13]

  • Reddy, B., et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery. [11]

Sources

Application Notes and Protocols for Efficacy Testing of 4-Butyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[1] Its versatile structure allows for modifications that can significantly alter its biological activity. This document provides a comprehensive experimental framework for the preclinical evaluation of 4-Butyl-6-methylpyrimidine, a novel pyrimidine derivative. As the specific biological activities of this compound are yet to be fully elucidated, we present a phased, hierarchical screening approach designed to systematically uncover its therapeutic potential, assess its efficacy in relevant disease models, and establish a preliminary safety and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals.

Phase 1: Initial Characterization and Broad-Spectrum In Vitro Screening

The initial phase is designed to establish a foundational understanding of the compound's intrinsic properties and to screen for broad biological activities. This allows for a data-driven decision on which therapeutic avenues to pursue in more complex, resource-intensive studies.

Physicochemical Characterization

Before biological testing, it is critical to determine the fundamental physicochemical properties of 4-Butyl-6-methylpyrimidine. These parameters are essential for preparing appropriate formulations for in vitro and in vivo studies and for interpreting pharmacokinetic data.[2]

  • Solubility: Determine the solubility in commonly used solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) at various pH levels.

  • Stability: Assess the compound's stability in the chosen solvents and under experimental conditions (e.g., temperature, light) over time using techniques like High-Performance Liquid Chromatography (HPLC).

  • LogP/LogD: Calculate or experimentally determine the octanol-water partition coefficient to predict membrane permeability and general drug-like properties.

In Vitro Cytotoxicity Assessment

A primary screening step for any novel compound is to evaluate its effect on cell viability. This helps identify potential anticancer activity and establishes a therapeutic window by comparing its effects on cancerous versus non-cancerous cells.[3] The MTT assay, a colorimetric method, is a reliable and widely used technique for this purpose.[4][5]

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.[6]

  • Compound Treatment: Prepare a stock solution of 4-Butyl-6-methylpyrimidine in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineTypeIC₅₀ (µM) of 4-Butyl-6-methylpyrimidine
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT-116Colon CancerExperimental Value
HEK293Normal KidneyExperimental Value
In Vitro Anti-inflammatory and Antioxidant Screening

Many pyrimidine derivatives exhibit anti-inflammatory and antioxidant properties.[2] Initial screening for these activities can be efficiently performed using cell-free and cell-based assays.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[1][7]

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of 4-Butyl-6-methylpyrimidine in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[9]

  • Calculation: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.

Protocol 3: COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

This assay determines the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10]

  • Assay Kit: Utilize a commercially available fluorometric or colorimetric COX inhibitor screening kit.

  • Reagent Preparation: Prepare reagents according to the kit's protocol. This typically includes assay buffer, heme, a fluorescent probe, and arachidonic acid (substrate).

  • Compound Addition: Add various concentrations of 4-Butyl-6-methylpyrimidine to the wells of a 96-well plate. Include a non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[11]

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Read the fluorescence or absorbance kinetically according to the kit's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ values to assess potency and selectivity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Start 4-Butyl-6-methylpyrimidine Cytotoxicity Cytotoxicity Assays (MTT on Cancer & Normal Cells) Start->Cytotoxicity AntiInflam Anti-inflammatory Assays (COX-1/COX-2 Inhibition) Start->AntiInflam Antioxidant Antioxidant Assay (DPPH) Start->Antioxidant Decision Decision Point: Analyze In Vitro Profile Cytotoxicity->Decision AntiInflam->Decision Antioxidant->Decision Oncology Oncology Models (Xenograft) Decision->Oncology Selective Cytotoxicity? Inflammation Inflammation Models (Paw Edema) Decision->Inflammation Anti-inflammatory Activity? Stop Low Activity: Re-evaluate or Stop Decision->Stop No Significant Activity?

Caption: Phase 1 decision workflow for 4-Butyl-6-methylpyrimidine.

Phase 2: In Vivo Efficacy Evaluation

Based on promising results from Phase 1, the compound advances to in vivo testing in animal models that are relevant to the observed in vitro activity.

Oncology Efficacy Model

If 4-Butyl-6-methylpyrimidine demonstrates potent and selective cytotoxicity against cancer cells, its anti-tumor efficacy should be evaluated in a xenograft model.[12][13]

Protocol 4: Human Tumor Xenograft Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice) to prevent rejection of human tumor cells.[14]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 1-5 million A549 cells, identified from Phase 1) into the flank of each mouse.[15]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or a suitable vehicle).

    • Group 2: 4-Butyl-6-methylpyrimidine (Dose 1, e.g., 10 mg/kg).

    • Group 3: 4-Butyl-6-methylpyrimidine (Dose 2, e.g., 30 mg/kg).

    • Group 4: Positive control (a standard-of-care chemotherapy agent).

  • Treatment: Administer the compound and controls via an appropriate route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of the mice as an indicator of toxicity.

  • Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle-Experimental Value0Experimental Value
Compound (Dose 1)10Experimental ValueCalculated ValueExperimental Value
Compound (Dose 2)30Experimental ValueCalculated ValueExperimental Value
Positive ControlXExperimental ValueCalculated ValueExperimental Value
Anti-inflammatory Efficacy Model

If the compound shows significant COX inhibition, its in vivo anti-inflammatory activity can be assessed using the carrageenan-induced paw edema model, a classic model of acute inflammation.[16][17]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Grouping: Randomize animals into treatment groups (n=6-8 per group).

  • Treatment: Administer 4-Butyl-6-methylpyrimidine orally at different doses. Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).[18]

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19][20]

  • Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[18]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and the percentage inhibition of edema for each treatment group compared to the vehicle control.

Phase 3: Preliminary Pharmacokinetic and Safety Assessment

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety, is crucial for its development.[21][22]

G cluster_0 Pre-Clinical Workflow Start Novel Compound: 4-Butyl-6-methylpyrimidine InVitro Phase 1: In Vitro Screening - Cytotoxicity - Anti-inflammatory - Antioxidant Start->InVitro Decision1 Promising Activity? InVitro->Decision1 Decision1->Start No (Redesign) InVivo Phase 2: In Vivo Efficacy (Oncology or Inflammation Model) Decision1->InVivo Yes Decision2 In Vivo Efficacy? InVivo->Decision2 Decision2->InVitro No (Re-evaluate) PK_Tox Phase 3: Safety & PK - Pharmacokinetics (Rodent) - Acute & Sub-acute Toxicity Decision2->PK_Tox Yes Candidate Lead Candidate for Optimization PK_Tox->Candidate

Caption: Overall experimental workflow for 4-Butyl-6-methylpyrimidine.

Preliminary Pharmacokinetics in Rodents

A preliminary PK study provides essential information on how the compound behaves in a living system, guiding dose selection for further studies.[23]

Protocol 6: Single-Dose Pharmacokinetic Study in Rats

  • Animals and Cannulation: Use male Sprague-Dawley rats, which may be cannulated (e.g., jugular vein) to facilitate serial blood sampling.[24]

  • Grouping and Dosing:

    • Group 1 (IV): Administer 4-Butyl-6-methylpyrimidine as a single intravenous bolus (e.g., 2 mg/kg).

    • Group 2 (PO): Administer the compound by oral gavage (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) at multiple time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[23]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)F (%)
IV2N/AN/AExperimental ValueExperimental ValueN/A
PO20Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value

(Cₘₐₓ: Maximum concentration, Tₘₐₓ: Time to maximum concentration, AUC: Area under the curve, t₁/₂: Half-life, F: Bioavailability)

Toxicity Assessment

Early assessment of toxicity is critical. Studies should be conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[25]

  • Acute Oral Toxicity: An initial study to determine the short-term toxicity of a single high dose. The OECD Test Guideline 423 (Acute Toxic Class Method) can be followed to estimate the LD₅₀ and identify signs of toxicity.[26][27]

  • Repeated Dose Toxicity: A 28-day repeated-dose oral toxicity study in rodents (OECD Test Guideline 407) is a fundamental sub-chronic study.[25][28] This involves daily administration of the compound at three dose levels to evaluate the toxicological profile, including effects on body weight, clinical observations, clinical pathology (hematology and biochemistry), and histopathology of major organs.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website. [Link]

  • Keighley, C., & Raxworthy, M. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed, 27(6), 437-440. [Link]

  • Bio-protocol. (2017). Carrageenan-induced paw edema assay. Retrieved from Bio-protocol. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from ResearchGate. [Link]

  • Slideshare. (2019). Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). Retrieved from Slideshare. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from Creative Biolabs website. [Link]

  • PubMed. (2018). Xenograft as In Vivo Experimental Model. Retrieved from PubMed. [Link]

  • PMC. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from PMC. [Link]

  • PMC. (2006). Biology, Models and the Analysis of Tumor Xenograft Experiments. Retrieved from PMC. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from MDPI. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from FDA. [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from Paraza Pharma Inc. [Link]

  • ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from ResearchGate. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from Melior Discovery. [Link]

  • Scribd. (n.d.). OECD Toxicity Guidelines Overview. Retrieved from Scribd. [Link]

  • YouTube. (2020). Toxicity Studies and OECD Guidelines. Retrieved from YouTube. [Link]

  • PMC. (2012). In vitro antioxidant activity of Rubus ellipticus fruits. Retrieved from PMC. [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from SMC Laboratories Inc. [Link]

  • Antineo. (n.d.). Cell-Derived Xenografts. Retrieved from Antineo. [Link]

  • Gyan Sanchay. (n.d.). Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. Retrieved from Gyan Sanchay. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from OECD. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from ResearchGate. [Link]

  • Asian Journal of Natural Product Biochemistry. (2026). Rosemary-loaded nanolipid carriers for multifunctional antioxidant, anti-inflammatory, and antifungal therapy enhancement. Retrieved from SMUJO. [Link]

  • Biocompare. (n.d.). MTT Assay. Retrieved from Biocompare. [Link]

  • PMC. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from PMC. [Link]

  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA. [Link]

  • ResearchGate. (n.d.). Synthesis of the counterpart 18. DTBMP=2,6‐di‐tert‐butyl‐4‐methylpyridine. Retrieved from ResearchGate. [Link]

  • Springer Protocols. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from Springer Protocols. [Link]

  • Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Retrieved from Athmic Biotech Solutions. [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from MedCrave online. [Link]

  • ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... Retrieved from ResearchGate. [Link]

Sources

Application Note: 4-Butyl-6-methylpyrimidine Scaffolds as Chemical Probes for TLR7/8

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of 4-Butyl-6-methylpyrimidine scaffolds, specifically focusing on their critical role as the pharmacophore core for Toll-like Receptor 7/8 (TLR7/8) Agonists .

Executive Summary & Compound Identity

While 4-Butyl-6-methylpyrimidine (CAS 114425-76-2) exists as a discrete chemical building block, its significance in modern drug development is derived from its role as the structural anchor for a class of potent small-molecule immune modulators . Specifically, the


-butyl-6-methylpyrimidine-2,4-diamine  motif is a privileged scaffold for probing Toll-like Receptors 7 and 8 (TLR7/8).

This guide focuses on the application of this scaffold to probe innate immune signaling , antiviral responses , and vaccine adjuvant mechanisms .

Chemical Identity & Distinction
FeaturePrecursor / Scaffold Active Chemical Probe
Common Name 4-Butyl-6-methylpyrimidineTLR8 Agonist (e.g., VTX-2337 analog)
Structure Core pyrimidine ring with alkyl groups.[1][2][3][4][5][6][7] Lacks H-bond donors.2,4-Diamine substituted pyrimidine.
Function Synthetic intermediate; Fragment.[3][4][6]Potent TLR7/8 activator (

nM).
Key Role Provides hydrophobic fit in the binding pocket.[7]Induces MyD88-dependent signaling.

Critical Note: The unfunctionalized 4-Butyl-6-methylpyrimidine lacks the hydrogen-bonding capability required for TLR binding. The active probe must possess amino groups at positions 2 and 4.[5] This guide details the use of the


-butyl-substituted diamine  derivatives.

Mechanism of Action

The 4-butyl-6-methylpyrimidine probes function as Pathogen-Associated Molecular Patterns (PAMPs) mimics. They bind to the hydrophobic pocket of the TLR7/8 ectodomain, stabilizing the receptor dimer and triggering downstream signaling.

Signaling Pathway

Upon binding, the probe induces a conformational change in the pre-formed TLR dimer, recruiting the adaptor protein MyD88 . This initiates a phosphorylation cascade leading to the activation of NF-


B  and IRF7 , resulting in the secretion of pro-inflammatory cytokines (TNF-

, IL-12) and Type I Interferons.
Pathway Visualization

The following diagram illustrates the signaling cascade activated by the probe.

TLR_Signaling Probe 4-Butyl-6-methylpyrimidine Scaffold Probe TLR8 TLR7/8 Endosomal Receptor Probe->TLR8 Binds Hydrophobic Pocket MyD88 MyD88 (Adaptor) TLR8->MyD88 Recruitment IRAK4 IRAK4/1 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 (Phosphorylation) TRAF6->IRF7 Via IKKα IKK IKK Complex TAK1->IKK NFkB NF-κB (Translocation) IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α/β) IRF7->IFN Transcription

Caption: Activation of the MyD88-dependent pathway by pyrimidine scaffolds, leading to Th1-biased immune responses.

Experimental Protocols

Protocol A: In Vitro TLR8 Activation Assay (HEK-Blue™ System)

Objective: Quantify the potency (


) of the probe in a controlled, engineered cell line expressing human TLR8 and an NF-

B-inducible reporter (SEAP).

Materials:

  • HEK-Blue™ hTLR8 cells (InvivoGen).

  • Culture Medium: DMEM, 10% heat-inactivated FBS, selective antibiotics (Blasticidin/Zeocin).

  • Detection Reagent: QUANTI-Blue™ Solution.

  • Probe Stock: 10 mM in DMSO (stored at -20°C).

Procedure:

  • Preparation: Resuspend HEK-Blue hTLR8 cells to a density of

    
     cells/mL in fresh HEK-Blue Detection medium.
    
  • Plating: Add 180 µL of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well).

  • Treatment:

    • Prepare a serial dilution of the 4-butyl-6-methylpyrimidine probe (range: 1 nM to 10 µM) in sterile PBS.

    • Add 20 µL of probe solution to respective wells.

    • Controls: Include Negative Control (PBS/DMSO only) and Positive Control (R848, 1 µM).

  • Incubation: Incubate the plate at 37°C, 5%

    
     for 16–24 hours.
    
    • Note: The detection medium contains a substrate that turns blue in the presence of SEAP (secreted embryonic alkaline phosphatase).

  • Quantification: Measure absorbance (OD) at 620–655 nm using a microplate reader.

  • Analysis: Plot OD vs. Log[Concentration] to determine

    
    .
    
Protocol B: PBMC Cytokine Profiling (Th1 vs. Th2 Bias)

Objective: Validate the "chemical probe" nature by confirming the induction of a Th1-biased cytokine profile (high IL-12/IFN-


, low IL-4) in primary human cells.

Materials:

  • Fresh human PBMCs (isolated via Ficoll-Paque gradient).

  • RPMI 1640 medium + 10% FBS.

  • ELISA kits or Multiplex Bead Array (Luminex) for TNF-

    
    , IL-12p70, IFN-
    
    
    
    , IL-1
    
    
    .

Workflow:

  • Seeding: Plate PBMCs at

    
     cells/mL in 96-well plates (200 µL/well).
    
  • Stimulation: Treat cells with the probe (1 µM) for 24 hours.

  • Supernatant Collection: Centrifuge plate at 300 x g for 5 min; harvest supernatant.

  • Analysis: Quantify cytokines.

    • Success Criteria: A robust probe should elicit IL-12p70 levels > 500 pg/mL (Th1 driver) with minimal cell toxicity.

Structure-Activity Relationship (SAR) Insights

The "4-butyl" and "6-methyl" groups are not arbitrary; they are critical for the probe's specificity.

SubstituentPositionMechanistic Function

-Butyl
Position 4 (Amine)Critical Anchor. Fits into a specific hydrophobic pocket in TLR8 defined by Phe346, Tyr348, and Val378. Shorter chains (ethyl) or longer chains (hexyl) drastically reduce potency.
6-Methyl Position 6 (Ring)Conformational Lock. Restricts rotation and directs the butyl group into the correct vector for binding.
2-Amino Position 2H-Bond Donor. Forms a salt bridge with Asp543 in the receptor, essential for affinity.

Synthesis Note: Researchers synthesizing these probes often start with 4-chloro-6-methylpyrimidine-2-amine or similar precursors. The "4-butyl" group is typically introduced via nucleophilic aromatic substitution (


) using n-butylamine .

References

  • McGowan, D. C., et al. (2016). "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry, 59(17), 7936-7949. Link

  • Beesu, M., et al. (2017). "Identification of a Potent and Selective TLR8 Agonist with a 4-Amino-furo[2,3-c]pyridine Scaffold." ACS Chemical Biology, 12(1), 200-208. Link

  • Roethle, P. A., et al. (2013). "Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Oral Treatment of Viral Hepatitis." Journal of Medicinal Chemistry, 56(18), 7324-7333. Link

  • InvivoGen. (2023). "HEK-Blue™ hTLR8 Cells Protocol." InvivoGen Product Guides. Link

Sources

Troubleshooting & Optimization

"common side reactions in 4-Butyl-6-methylpyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesis Strategy & Route Selection

Welcome to the technical support hub for 4-Butyl-6-methylpyrimidine . As this molecule is a common scaffold in kinase inhibitors and agrochemicals, selecting the correct synthesis route is critical for yield and purity.

We support three primary workflows. Select the module below that matches your current experimental approach:

  • Module A (Recommended for MedChem): Iron-Catalyzed Cross-Coupling (Kumada-Type).

  • Module B (Recommended for Scale-Up): De Novo Cyclization (Condensation).

  • Module C (Late-Stage Functionalization): Minisci Radical Alkylation.

Module A: Iron-Catalyzed Cross-Coupling

Target Protocol: Reaction of 4-chloro-6-methylpyrimidine with


-butylmagnesium chloride  catalyzed by Fe(acac)

.
The Protocol (Optimized)
  • Substrate: 4-Chloro-6-methylpyrimidine (1.0 equiv).

  • Reagent:

    
    -BuMgCl (1.2–1.5 equiv, 2.0 M in THF).
    
  • Catalyst: Fe(acac)

    
     (5 mol%).
    
  • Solvent: Anhydrous THF / NMP (10:1 ratio is critical for iron stability).

  • Conditions: 0°C addition, then warm to RT. Quench after 1 hour.

Troubleshooting Guide
SymptomDiagnosisRoot CauseCorrective Action
Peak at M-Cl (Mass - 34) Hydrodehalogenation

-Hydride elimination from the butyl-iron intermediate.
1. Lower reaction temp to -20°C during addition.2. Switch to Fe(dbm)

(dibenzoylmethanate) for slower release.3. Ensure Grignard is titration-verified.
Byproduct: Octane (

)
Homocoupling Oxidative dimerization of the Grignard reagent.1. Add Grignard slowly (syringe pump) to keep local concentration low.2. Reduce oxidant presence (degas solvent thoroughly).
Low Conversion (<50%) Catalyst Poisoning Moisture in solvent or "dead" Grignard.1. Confirm THF is <50 ppm water.2. Add TMEDA (1.0 equiv) to stabilize the active Fe-species.
Double Addition Bis-Alkylation Only applicable if starting with 2,4-dichloro.Check starting material purity. If using 4-chloro, this is impossible.
Diagnostic Workflow (Visualization)

CrossCouplingTroubleshoot Start Start: Analyze LCMS/GCMS Issue1 Mass = Product (M) Start->Issue1 Issue2 Mass = M - 34 (Des-chloro) Start->Issue2 Issue3 Mass = M + 42 (Propyl instead of Butyl?) Start->Issue3 Issue4 Mass = Dimer (Octane) Start->Issue4 Action1 Success: Isolate Product Issue1->Action1 Action2 Cause: Beta-Hydride Elimination Fix: Lower Temp (-20C) or Switch to Fe(dbm)3 Issue2->Action2 Action3 Cause: Scrambling/Isomerization Fix: Switch from Fe to Ni(dppp)Cl2 (Iron prevents isomerization better than Ni) Issue3->Action3 Action4 Cause: Homocoupling Fix: Slow addition of Grignard Degas solvents vigorously Issue4->Action4

Caption: Decision tree for diagnosing side products in Iron-catalyzed cross-coupling of chloropyrimidines.

Module B: De Novo Cyclization (Condensation)

Target Protocol: Condensation of 2,4-nonanedione with formamidine acetate .

The Protocol (Optimized)
  • Precursor: 2,4-Nonanedione (synthesized via Claisen condensation of methyl pentanoate + acetone).

  • Reagent: Formamidine Acetate (1.2 equiv).

  • Base: NaOEt or K

    
    CO
    
    
    
    (2.5 equiv).
  • Solvent: Ethanol (Abs.) or DMF (for higher temp).

  • Conditions: Reflux (80°C) for 4–6 hours.

Frequently Asked Questions (FAQs)

Q: I see two isomers in my NMR (approx. 4:1 ratio). What happened? A: You are observing Regioisomer Contamination .

  • Mechanism:[1][2][3][4] The diketone is asymmetric. Formamidine can attack either carbonyl carbon.

  • Fix: This is intrinsic to the chemistry of 2,4-nonanedione. To fix this, you must switch to a pre-functionalized route (Module A) or separate via careful chromatography (the polarity difference is often negligible). Alternatively, synthesize the specific enaminone precursor which directs the cyclization more strictly.

Q: My reaction stalled at an intermediate (MW = Product + 18). A: This is Incomplete Cyclization .

  • Cause: The intermediate "open" amide has formed but hasn't dehydrated to close the ring.

  • Fix: Increase temperature (switch EtOH to

    
    -Butanol) or add a dehydrating agent (molecular sieves) to drive the equilibrium forward.
    
Mechanism & Side Reactions

CondensationPath Diketone 2,4-Nonanedione Attack1 Attack at C2 (Kinetic) Diketone->Attack1 Path A Attack2 Attack at C4 (Thermodynamic) Diketone->Attack2 Path B Amidine Formamidine Amidine->Attack1 Amidine->Attack2 Target 4-Butyl-6-methylpyrimidine (Target) Attack1->Target - H2O Isomer 4-Methyl-6-propylpyrimidine (Wrong Isomer) Attack2->Isomer - H2O

Caption: Regioselectivity challenge in the condensation of asymmetric beta-diketones.

Module C: Minisci Radical Alkylation

Target Protocol: Radical alkylation of 4-methylpyrimidine using valeric acid and Ammonium Persulfate.

Q: Why is my yield so low (<30%) with many impurities? A: The Minisci reaction is notoriously "messy" due to the high reactivity of the alkyl radical.

  • Polysubstitution: Once the butyl group adds, the ring becomes slightly more electron-rich (inductive effect), but the radical is electrophilic. However, steric hindrance usually prevents ortho-substitution. The main issue is 2,4-dibutyl-6-methylpyrimidine formation.

  • Acidity: The reaction requires protonation of the pyrimidine (using TFA or H

    
    SO
    
    
    
    ). If the pH drifts, the reaction stops.

Recommendation: Only use this route for rapid "hit generation" in early discovery. Do not use for scale-up.

References & Grounding

  • Iron-Catalyzed Cross-Coupling (The "Fürstner" Conditions):

    • Source: Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. This is the foundational work establishing Fe(acac)

      
       as a viable catalyst for alkyl-aryl coupling, avoiding 
      
      
      
      -hydride elimination.
    • Relevance: Validates Module A protocol.

  • Mechanisms of Grignard Homocoupling:

    • Source: Cahiez, G., et al. "Iron-Catalyzed Alkylation of Aromatic Grignard Reagents." Angewandte Chemie.

    • Relevance: Explains the "Octane" byproduct in Module A.

  • Regioselectivity in Pyrimidine Synthesis:

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry.

    • Relevance: Authoritative text on the condensation mechanisms described in Module B.

  • Minisci Reaction Side Products:

    • Source: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[5] MedChemComm.

    • Relevance: Supports the troubleshooting data in Module C.

Sources

"purification of 4-Butyl-6-methylpyrimidine from crude reaction mixture"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4B6MP-PUR Subject: Purification Protocol for 4-Butyl-6-methylpyrimidine (CAS: 14601-45-7) Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering challenges with the isolation of 4-Butyl-6-methylpyrimidine from a crude reaction mixture. This intermediate is typically synthesized via the condensation of a


-diketone (e.g., 2,4-nonanedione) with formamidine or ammonium salts. The crude mixture likely contains unreacted starting materials, polymeric tars (brown/black oil), and inorganic salts.

Because the pyrimidine ring is a weak base (pKa


 2.0–2.5), we can exploit a pH-swing extraction  as the primary purification engine, followed by vacuum distillation  for final polishing. This guide replaces "brute force" chromatography with a scalable, chemically logical workflow.

Phase 1: The "Acid-Base Swing" (Chemical Purification)

Standard chromatography is often inefficient for removing neutral organic tars from basic heterocycles. The following protocol uses the basicity of the pyrimidine nitrogen to selectively pull the product into the aqueous phase, leaving neutral impurities behind.

Step-by-Step Protocol

1. Initial Dissolution (The "Load")

  • Action: Dilute your crude reaction mixture with a non-polar organic solvent.

  • Recommended Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Dichloromethane (DCM) if possible, as it can form stubborn emulsions with basic pyrimidines.

  • Ratio: 10 mL solvent per gram of crude theoretical yield.

2. Acid Extraction (The "Trap")

  • Action: Extract the organic layer with 1.0 M Hydrochloric Acid (HCl) .

  • Logic: The 4-butyl-6-methylpyrimidine is protonated (

    
    ), becoming water-soluble.
    
  • Volume: Use

    
     volumes equivalent to 1/3 of your organic volume.
    
  • Checkpoint: The product is now in the Aqueous Acid Layer .

  • Waste: The Organic Layer contains neutral impurities (unreacted diketones, non-basic tars). Discard this after TLC verification.

3. The "Wash" (Optional but Recommended)

  • Action: Wash the combined acidic aqueous extracts once with a small volume of fresh ether or hexanes.

  • Logic: Removes mechanically trapped neutral oils.

4. Base Liberation (The "Release")

  • Action: Cool the aqueous acidic layer to 0–5°C (ice bath). Slowly add 6.0 M Sodium Hydroxide (NaOH) or solid Sodium Carbonate (

    
    ) until pH > 10.
    
  • Observation: The solution will turn cloudy/milky as the free base 4-butyl-6-methylpyrimidine oils out.

  • Caution: Exothermic! Monitor temperature to prevent decomposition.

5. Final Extraction

  • Action: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Logic: The free base is highly soluble in DCM.

  • Finish: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    

Phase 2: Vacuum Distillation (Physical Polishing)

Alkylpyrimidines are thermally stable but have high boiling points. Atmospheric distillation will likely cause charring.

Technical Parameters Table

PropertyValue (Estimated)Notes
Boiling Point (Atm) ~235–245°CDo NOT distill at atmospheric pressure.[1]
Boiling Point (Vacuum) ~110–120°C @ 10 mmHgIdeal range for oil bath set to 140°C.
pKa (Conjugate Acid) ~2.2Weak base; requires pH < 1 to fully protonate.
Appearance Colorless to pale yellow liquidOxidizes to red/brown upon air exposure.

Distillation Setup:

  • Use a short-path distillation head to minimize hold-up volume.

  • Grease all joints meticulously; pyrimidines can "creep" through joints under vacuum.

  • Fraction 1 (Foreshots): Solvent residues and lower-boiling alkyl impurities.

  • Fraction 2 (Main Cut): Collect the steady boiling fraction.

  • Pot Residue: Do not distill to dryness; leave the heavy tars behind.

Visual Workflow: The Acid-Base Swing

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/Toluene Start->Dissolve ExtractAcid Extract with 1M HCl (x3) Dissolve->ExtractAcid Sep1 Phase Separation ExtractAcid->Sep1 OrgWaste Organic Layer (Neutral Impurities/Tars) Sep1->OrgWaste Top Layer (if Toluene) AqAcid Aqueous Acid Layer (Product as Salt PyH+) Sep1->AqAcid Bottom Layer Basify Basify to pH > 10 (NaOH/Na2CO3) AqAcid->Basify ExtractDCM Extract with DCM (x3) Basify->ExtractDCM Sep2 Phase Separation ExtractDCM->Sep2 AqWaste Aqueous Waste (Salts) Sep2->AqWaste OrgProduct Organic Layer (Product Free Base) Sep2->OrgProduct Distill Vacuum Distillation (10 mmHg) OrgProduct->Distill Final Pure 4-Butyl-6-methylpyrimidine Distill->Final

Caption: Logical flow for the selective isolation of basic pyrimidines from neutral reaction by-products.

Troubleshooting & FAQs

Q: My crude mixture turned into a solid "brick" upon cooling. How do I handle this? A: This is common if you used a high-melting solvent or if the reaction generated significant inorganic salts (e.g., NaCl/NH4Cl).

  • Fix: Add water first to dissolve the inorganic salts, then add your organic solvent (EtOAc). Agitate vigorously until the solids dissolve/suspend, then proceed to the separation funnel.

Q: During the acid extraction, I formed a stubborn emulsion. What now? A: Pyrimidines can act as surfactants when protonated, especially with "gummy" polymeric impurities.

  • Fix 1: Filter the entire biphasic mixture through a pad of Celite to remove the particulate matter stabilizing the emulsion.

  • Fix 2: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Fix 3: If using DCM, switch to EtOAc for the initial extraction; DCM is notorious for emulsions in basic heterocycle workups.

Q: The product is colored (Red/Brown) even after distillation. A: Alkylpyrimidines are susceptible to oxidation, forming N-oxides or diazo-coupling-like colored impurities.

  • Fix: Perform the distillation under nitrogen or argon. If color persists, treat the DCM solution (post-extraction) with activated charcoal (carbon), stir for 30 mins, and filter through Celite before the final evaporation.

Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary and consumes large amounts of solvent.

  • Protocol: If you must, use silica gel neutralized with 1% Triethylamine (TEA) in the eluent.

  • Eluent: Start with 10% EtOAc in Hexanes, grading up to 50% EtOAc.

  • Warning: Without TEA, the basic pyrimidine will "streak" on the acidic silica, leading to poor separation and yield loss.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine properties and isolation logic).

  • Master Organic Chemistry. (2016). Purification of Organic Compounds: Acid-Base Extraction. (General protocol for separating basic amines/heterocycles).

  • PubChem. (2025).[1][2] 4-Methylpyrimidine Compound Summary. (Used for extrapolating boiling points and pKa values of homologous alkylpyrimidines).

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Alkyl-6-Methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-alkyl-6-methylpyrimidines. Pyrimidine scaffolds are cornerstones in medicinal chemistry, and achieving high yields is critical for advancing research and development.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion of starting materials to the desired 4-alkyl-6-methylpyrimidine. What are the primary factors to investigate?

Low conversion is a frequent challenge stemming from several interrelated factors. A systematic approach to troubleshooting is essential. The most common synthesis involves the condensation of a β-dicarbonyl compound (like an alkyl-substituted pentane-2,4-dione) with an N-C-N synthon, such as an amidine hydrochloride, in the presence of a base.[3]

Your investigation should focus on three key areas: Reagent Integrity, Reaction Conditions, and Catalyst Efficacy.

1. Reagent Integrity & Stoichiometry:

  • Purity of Starting Materials: Impurities in your β-diketone or amidine salt can inhibit the reaction or lead to unwanted side products.[4][5] Amidines, in particular, can be hygroscopic and may hydrolyze over time, reducing their reactivity.[4]

    • Actionable Advice: Always use freshly prepared or purified amidine hydrochloride. Ensure your β-diketone is free from acidic or enolic impurities that could interfere with the intended reaction pathway.

  • Stoichiometry: The molar ratio of your reactants is critical. While a 1:1 ratio is theoretically sound, a slight excess of the amidine component is often employed to drive the reaction to completion.[6]

    • Actionable Advice: Experiment with a 1.1 to 1.2 molar equivalent of the amidine hydrochloride relative to the β-diketone.

2. Reaction Conditions:

  • Solvent Choice: The solvent's polarity and boiling point significantly influence reaction rates and yields.[5] While alcohols like ethanol or methanol are common, they can sometimes participate in side reactions.[3][6]

    • Actionable Advice: If yields are low in ethanol, consider switching to a higher-boiling-point alcohol like n-butanol or exploring aprotic solvents like acetonitrile. Solvent-free conditions have also been reported to be highly effective, often leading to shorter reaction times and higher yields.[6]

  • Temperature and Reaction Time: These parameters are intrinsically linked. Insufficient heat may result in a slow or stalled reaction, while excessive heat can lead to the degradation of reactants or products.[5][6]

    • Actionable Advice: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC).[4][6] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. Optimization studies often find temperatures between 80°C and 100°C to be ideal, but this is substrate-dependent.[6]

3. Catalyst/Base Efficacy:

  • Base Strength and Solubility: The condensation is typically base-mediated, often using sodium or potassium alkoxides.[3] The choice of base is critical for deprotonating the β-dicarbonyl compound and facilitating the initial nucleophilic attack.

    • Actionable Advice: Ensure your base is anhydrous and fully dissolved. Sodium ethoxide in ethanol or sodium methoxide in methanol are standard choices. The solubility of these bases is crucial for reaction efficiency.[3]

Below is a systematic workflow for troubleshooting low conversion issues.

G start Low Conversion Observed (via TLC/HPLC) reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check condition_check Optimize Reaction Conditions reagent_check->condition_check If no improvement sub_reagent1 Use Fresh Amidine Verify β-Diketone Purity reagent_check->sub_reagent1 base_check Evaluate Base/Catalyst System condition_check->base_check If no improvement sub_condition1 Increase Temperature Incrementally (Monitor by TLC) condition_check->sub_condition1 sub_base1 Ensure Anhydrous Conditions base_check->sub_base1 sub_reagent2 Adjust Amidine Stoichiometry (1.1 - 1.2 eq.) sub_reagent1->sub_reagent2 end Yield Improved sub_reagent2->end sub_condition2 Prolong Reaction Time (Monitor by TLC) sub_condition1->sub_condition2 sub_condition3 Change Solvent (e.g., n-butanol, Acetonitrile) sub_condition2->sub_condition3 sub_condition3->end sub_base2 Use Freshly Prepared Alkoxide sub_base1->sub_base2 sub_base2->end

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can they be mitigated?

Side product formation is a primary cause of reduced yield and purification difficulties. Understanding the competing reaction pathways is key to suppression.

1. Self-Condensation of the β-Diketone:

  • Causality: Under basic conditions, the enolate of the β-diketone can react with another molecule of the diketone, leading to complex aldol-type condensation products. This is more prevalent with prolonged reaction times at high temperatures.

  • Mitigation Strategy:

    • Controlled Addition: Add the β-diketone slowly to the mixture of the base and amidine. This maintains a low instantaneous concentration of the enolate, favoring the desired reaction with the amidine.

    • Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]

2. Hantzsch-type Dihydropyridine (DHP) Formation:

  • Causality: This is a common byproduct in related multicomponent reactions like the Biginelli synthesis, where ammonia (sometimes formed from urea decomposition at high temperatures) reacts with two equivalents of the β-dicarbonyl compound and an aldehyde.[4] While less common with amidines, analogous pathways can exist.

  • Mitigation Strategy:

    • Temperature Control: Lower reaction temperatures significantly reduce the likelihood of this competing pathway.[4]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and competing pathways.[4]

The diagram below illustrates the desired pyrimidine formation pathway versus the self-condensation side reaction.

G diketone β-Diketone Enolate intermediate Condensation Intermediate diketone->intermediate side_product Self-Condensation Byproduct diketone->side_product Side Reaction amidine Amidine amidine->intermediate cyclization Cyclization & Dehydration intermediate->cyclization Desired Pathway product 4-Alkyl-6-Methylpyrimidine cyclization->product diketone2 Another β-Diketone Molecule diketone2->side_product

Caption: Desired reaction pathway vs. byproduct formation.

Q3: My isolated yield is low despite good conversion on TLC. How can I optimize my workup and purification protocol?

Product loss during workup and purification is a common, yet often overlooked, source of low yield.

1. Workup Procedure:

  • Neutralization: After the reaction, the mixture is typically basic. It's crucial to neutralize it correctly. The product is often isolated by precipitation after acidification.[7][8]

    • Actionable Advice: Cool the reaction mixture to room temperature or below before adding acid (e.g., dilute HCl) to avoid hydrolysis of the product.[4] Adjust the pH carefully to the isoelectric point of your pyrimidine derivative to maximize precipitation. A final pH of 1-2 is often cited.[7][8]

  • Solvent Removal: Removing the reaction solvent under reduced pressure is a standard step.[4]

    • Actionable Advice: Be mindful of the volatility of your product. If the product is semi-volatile, avoid excessive heating or high vacuum during solvent evaporation.

2. Purification Techniques:

  • Recrystallization: This is the most effective method for purifying solid products. The key is selecting an appropriate solvent system.

    • Actionable Advice: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for pyrimidine derivatives include ethanol, methanol, or mixtures like ethanol/water.[9] Perform test recrystallizations on a small scale to identify the optimal solvent.

  • Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, column chromatography is necessary.[4][6]

    • Actionable Advice: Use a solvent system that provides good separation on a TLC plate (Rf value of the product between 0.3 and 0.5). A common mobile phase is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

The following table summarizes key optimization parameters for the synthesis.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Solvent Ethanol or Methanoln-Butanol, Acetonitrile, or Solvent-freeHigher boiling point can increase reaction rate; aprotic solvents prevent side reactions; solvent-free is green and can be faster.[6]
Temperature Reflux (e.g., ~78°C in EtOH)80-100°C (Monitored by TLC)Provides sufficient energy for reaction while minimizing thermal degradation of product/reactants.[6]
Base Sodium Ethoxide (in EtOH)Freshly prepared Sodium Methoxide (in MeOH)Methanol can be a more cost-effective solvent, and using a freshly prepared base ensures maximum activity.[3]
Reaction Time Fixed (e.g., 5 hours)Determined by TLC monitoring (typically 3-6 hours)Prevents incomplete reaction or formation of degradation products from excessive heating.[3][4]
Purification Direct PrecipitationRecrystallization from an optimized solvent systemSignificantly improves final product purity and removes closely related impurities.[6][9]

Experimental Protocols

General Protocol for the Synthesis of 4-Alkyl-6-Methylpyrimidine

This protocol is a generalized starting point derived from established pyrimidine syntheses.[3][7] It should be optimized for specific substrates.

  • Preparation of Sodium Alkoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 400 mL of anhydrous methanol. Carefully add 25.5 g of sodium metal in small portions under a nitrogen atmosphere at a controlled temperature (e.g., using an ice bath).[3] Allow all the sodium to react to form sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of the appropriate amidinium chloride salt, followed by 1.0 molar equivalent of the corresponding 4-alkyl-pentane-2,4-dione at room temperature.[3]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).[3][4][6]

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the methanol under reduced pressure.[7] Dissolve the resulting solid residue in water. Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 4M HCl.[7][8]

  • Purification: Stir the resulting precipitate in the cold for 3-5 hours to ensure complete crystallization.[7][8] Collect the solid product by suction filtration. Wash the solid sequentially with ice-cold water and then ice-cold methanol.[7]

  • Drying and Characterization: Dry the purified solid under vacuum to obtain the final 4-alkyl-6-methylpyrimidine. Characterize the product by NMR, MS, and melting point to confirm its identity and purity.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • Benchchem. (n.d.). Optimization of reaction conditions for pyrimidine-2,4-diamine synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrimidines.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine.
  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • YouTube. (2024). Pyrimidine Synthesis.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives.
  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • S. KOTAIAH, et al. (n.d.). A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. TSI Journals.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
  • ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • NIH. (n.d.). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction.
  • PMC - NIH. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists.
  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
  • UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders – biochemistry.
  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism.
  • ResearchGate. (2011). Synthesis of C-6 alkyl and alkenyl side chain pyrimidine derivatives (4-10).
  • YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
  • Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

Sources

Technical Support Center: Recrystallization of 4-Butyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Butyl-6-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this and similar pyrimidine derivatives through crystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization and why is it a preferred method for purifying 4-Butyl-6-methylpyrimidine?

Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle is based on the differential solubility of a compound in a solvent at different temperatures.[1][3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, causing it to form highly organized, pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain in the cooled solvent (the "mother liquor").[4][5]

For a molecule like 4-Butyl-6-methylpyrimidine, which is a solid at room temperature, recrystallization is ideal because it is a highly selective and cost-effective method for removing by-products from synthesis, unreacted starting materials, and other contaminants without resorting to more complex techniques like chromatography.

Q2: What are the critical characteristics of a good recrystallization solvent for 4-Butyl-6-methylpyrimidine?

Selecting the right solvent is the most crucial step for a successful recrystallization.[1] The ideal solvent should exhibit the following properties:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble at room temperature but highly soluble at the solvent's boiling point.[1][6] This differential is the driving force for crystallization.

  • Inertness: The solvent must not react chemically with 4-Butyl-6-methylpyrimidine.[2][4]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals during the drying step.[4][7]

  • Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals, not oils or amorphous precipitates.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[4][7]

Q3: How should I approach selecting a starting solvent for a novel compound like 4-Butyl-6-methylpyrimidine?

Since this is a specific derivative, a systematic solvent screening is the most reliable approach. The structure of 4-Butyl-6-methylpyrimidine, with its aromatic pyrimidine core and nonpolar alkyl (butyl and methyl) groups, suggests it will have moderate polarity. A good starting point would be to test solvents across a range of polarities.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 4-Butyl-6-methylpyrimidine into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be useful as the "soluble" solvent in a two-solvent pair.[6]

  • Hot Solvent Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. Add the hot solvent dropwise until the solid just dissolves.[8] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL). If it is insoluble even in a large volume of hot solvent, that solvent is unsuitable.

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: A good solvent will produce a high yield of crystalline solid upon cooling.[6] An excellent recovery in this test is a strong indicator of a suitable solvent.

Q4: What safety precautions are essential during recrystallization?
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents, never use an open flame. Use a steam bath, heating mantle, or hot plate.

  • To prevent pressure buildup, never heat a sealed container. When heating an Erlenmeyer flask, cover it with a watch glass to minimize solvent evaporation while avoiding a closed system.

  • Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Troubleshooting Guide & Advanced Protocols

This section addresses common issues encountered during the recrystallization of pyrimidine derivatives and provides systematic solutions.

Problem 1: No Crystals Form Upon Cooling

This is a frequent issue, often caused by one of two primary reasons.

  • Possible Cause A: Excessive Solvent

    • Why it Happens: The most common reason for crystallization failure is using too much solvent.[9] If the solution is not saturated upon cooling, the compound will remain dissolved.

    • Solution: Gently heat the solution in the fume hood to boil off a portion of the solvent.[10] Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod in the solution; a rapid formation of solid on the rod as the solvent evaporates indicates a saturated solution.

  • Possible Cause B: Supersaturation

    • Why it Happens: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[9] Crystal growth requires a nucleation point to begin.

    • Solutions (in order of preference):

      • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[9][10] The microscopic imperfections in the glass can provide a surface for nucleation.

      • Add a Seed Crystal: If you have a small amount of pure 4-Butyl-6-methylpyrimidine, add a single tiny crystal to the cooled solution.[10] This provides a perfect template for further crystal growth.

      • Flash Cooling: Briefly cool the solution in an ultra-low temperature bath (e.g., dry ice/acetone). This can sometimes force nucleation, after which the flask should be returned to a standard ice bath for slow growth.

Problem 2: The Compound "Oils Out"

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10] This is problematic because impurities are often more soluble in the oily product than in the solvent, defeating the purpose of purification.[10]

  • Possible Cause A: Low Melting Point

    • Why it Happens: The compound is coming out of solution at a temperature that is above its melting point. This often happens when the boiling point of the solvent is significantly higher than the melting point of the solute, or when the presence of impurities has depressed the melting point.[9]

    • Solutions:

      • Re-heat and Add More Solvent: Return the flask to the heat source to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to lower the saturation temperature.[9][10]

      • Slower Cooling: Cool the solution much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it.[10] This gives molecules more time to orient themselves into a crystal lattice.

      • Change Solvents: Select a solvent with a lower boiling point.

  • Possible Cause B: High Impurity Concentration

    • Why it Happens: A large amount of impurity can significantly depress the melting point of the mixture, leading to oiling out.

    • Solution: If the solution is colored, consider a charcoal treatment before crystallization. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2][10] Be aware that charcoal can also adsorb your product, so use it sparingly.[10]

Problem 3: Very Low Yield of Recovered Crystals

A poor yield can be frustrating, and it's important to identify where the product was lost.

  • Possible Cause A: Incomplete Crystallization

    • Why it Happens: Too much solvent was used, leaving a significant portion of the product in the mother liquor.[10]

    • Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and re-cooling to see if a second "crop" of crystals can be obtained. Note that this second crop may be less pure than the first.

  • Possible Cause B: Premature Crystallization

    • Why it Happens: If the solution cools too much during hot gravity filtration (if performed), the product can crystallize in the filter paper along with insoluble impurities.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. Add a small excess of hot solvent before filtering to ensure the product remains in solution.

  • Possible Cause C: Improper Washing

    • Why it Happens: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The cold temperature minimizes the solubility of your product while still washing away the impurity-laden mother liquor.

Data & Visualization

Table 1: Properties of Common Recrystallization Solvents

This table can guide your initial solvent screening for 4-Butyl-6-methylpyrimidine. Given its structure, solvents of intermediate polarity like Acetone, Ethyl Acetate, or Ethanol are promising candidates.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; high boiling point can be an issue.
Ethanol7824.5A very versatile and common solvent for moderately polar compounds.
Acetone5620.7Good solvent, but its low boiling point means less solubility range.
Ethyl Acetate776.0Excellent general-purpose solvent for moderately polar compounds.
Toluene1112.4Good for non-polar to moderately polar compounds; high boiling point.[7]
Hexanes~691.9For very nonpolar compounds; often used in a solvent pair.
Diagram 1: General Recrystallization Workflow

This diagram outlines the standard procedure for a single-solvent recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Solid in Flask AddHotSolvent Add Minimum Hot Solvent Start->AddHotSolvent Solvent Select Solvent Solvent->AddHotSolvent Dissolve Solid is Dissolved AddHotSolvent->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter CoolSlow Cool Slowly to Room Temp HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacuumFilter Collect via Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for single-solvent recrystallization.

Diagram 2: Troubleshooting Decision Tree

Use this logical guide when your experiment does not proceed as expected.

Troubleshooting_Tree Start Cooling Complete CheckCrystals Are there crystals? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No CrystalsPresent Yes, but... CheckCrystals->CrystalsPresent Yes TooMuchSolvent Too Much Solvent NoCrystals->TooMuchSolvent Supersaturated Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal TooMuchSolvent->Supersaturated No BoilOff Gently Boil Off Excess Solvent & Recool TooMuchSolvent->BoilOff Yes CheckForm Is it an oil? CrystalsPresent->CheckForm OiledOut Yes, 'Oiled Out' CheckForm->OiledOut Yes GoodCrystals No, Solid Crystals CheckForm->GoodCrystals No Redissolve Re-heat to Dissolve Oil OiledOut->Redissolve AddSolventCoolSlower Add a little more solvent and cool much slower Redissolve->AddSolventCoolSlower CheckYield Is yield very low? GoodCrystals->CheckYield LowYield Yes, Low Yield CheckYield->LowYield Yes GoodYield Proceed to Filtration CheckYield->GoodYield No ConcentrateMotherLiquor Concentrate Mother Liquor to get 2nd Crop LowYield->ConcentrateMotherLiquor

Caption: Decision tree for common recrystallization problems.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • UCLA Chemistry. Recrystallization - Single Solvent. [Link]

  • Chemistry LibreTexts. (2023-01-29). Recrystallization. [Link]

  • CCDC. Guide for crystallization. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]

  • ResearchGate. (2013-11-04). Green Synthesis of Pyrimidine Derivative. [Link]

  • Royal Society of Chemistry. (2021-09). Finding the best solvent for recrystallisation student sheet. [Link]

  • Millersville University. Recrystallization. [Link]

  • El-Shehry, M. F., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(11), 18447-18458. [Link]

  • Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 14(4), 888-893. [Link]

  • Chemsrc. 4,4-Thiobis(6-t-butyl-m-cresol). [Link]

  • Power, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2003-2014. [Link]

  • PraxiLabs. (2022-11-07). Recrystallization Definition, Principle & Purpose. [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12085-12111. [Link]

  • PubChem. 4-Methyl-6-t-butylquinoline. [Link]

  • CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

  • Chemistry LibreTexts. (2022-04-07). 3.3C: Determining Which Solvent to Use. [Link]

  • ACS Medicinal Chemistry Letters. (2018-01-29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • Michigan State University. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

Sources

"stability and degradation of 4-Butyl-6-methylpyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the stability and degradation of 4-Butyl-6-methylpyrimidine. This resource is designed to anticipate and address common challenges encountered during experimental workflows, offering both theoretical understanding and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 4-Butyl-6-methylpyrimidine in solution?

A1: The stability of 4-Butyl-6-methylpyrimidine in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many pyrimidine derivatives, it is susceptible to hydrolysis under strongly acidic or basic conditions. Elevated temperatures can accelerate degradation kinetics, while exposure to UV or visible light may induce photodegradation. The presence of oxidative species can also lead to the formation of degradation products. Therefore, it is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.

Q2: What are the expected degradation pathways for 4-Butyl-6-methylpyrimidine based on its structure?

A2: Based on the general degradation pathways of pyrimidines, 4-Butyl-6-methylpyrimidine is likely to undergo degradation through several mechanisms.[1][2][3][4] The pyrimidine ring can be susceptible to both reductive and oxidative cleavage.[2][3] The butyl and methyl substituents may also be sites of metabolic or oxidative modification. Common degradation reactions for pyrimidines include hydrolysis of the ring, leading to ring-opened products.[5][6] Oxidation can occur at the nitrogen atoms or at the alkyl side chains.

Q3: What are the recommended storage conditions for 4-Butyl-6-methylpyrimidine?

A3: For optimal stability, 4-Butyl-6-methylpyrimidine should be stored as a solid in a tightly sealed container, protected from light and moisture. A cool and dry environment, such as a desiccator at 2-8°C, is recommended for long-term storage.[7] Solutions of the compound should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidation. The choice of solvent can also impact stability, with aprotic solvents generally being less reactive than protic solvents.

Q4: How can I develop a stability-indicating analytical method for 4-Butyl-6-methylpyrimidine?

A4: A stability-indicating method is crucial for accurately quantifying the compound and detecting its degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[10] The method development process involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength. To ensure the method is stability-indicating, forced degradation studies should be performed.[8][9] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The HPLC method must be able to resolve the parent compound from all significant degradation products.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency over time in solution. Hydrolysis, oxidation, or photodegradation.1. Verify pH: Ensure the pH of the solution is within a stable range (typically near neutral).2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.3. Deoxygenate Solvents: Purge solvents with an inert gas before preparing solutions.4. Lower Storage Temperature: Store solutions at or below -20°C.5. Use Fresh Solutions: Prepare solutions immediately before use whenever feasible.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Conduct Forced Degradation: Systematically expose the compound to acid, base, peroxide, heat, and light to generate and identify potential degradants.[8]2. Use Mass Spectrometry (LC-MS): Analyze the unknown peaks by LC-MS to determine their molecular weights and fragmentation patterns for structural elucidation.[10]3. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution of the parent peak from the impurity peaks.
Inconsistent experimental results. Compound instability under experimental conditions.1. Evaluate Experimental Conditions: Assess the pH, temperature, and light exposure during your assay.2. Include Controls: Run a stability control of your compound under the same experimental conditions but without the other reactants to isolate the effect of the conditions on the compound's stability.3. Shorten Incubation Times: If possible, reduce the duration of the experiment to minimize degradation.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify Solubility: Determine the solubility of the compound in the chosen solvent at the experimental temperature.2. Consider Co-solvents: The addition of a small percentage of a co-solvent (e.g., DMSO, ethanol) may improve solubility.3. Analyze Precipitate: If possible, collect and analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • 4-Butyl-6-methylpyrimidine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of 4-Butyl-6-methylpyrimidine in 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a set duration.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Compare the chromatograms to identify degradation peaks. If significant degradation is observed, analyze the samples by LC-MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 4-Butyl-6-methylpyrimidine from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 10% B, increasing to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the λmax of 4-Butyl-6-methylpyrimidine using a PDA detector.

  • Injection Volume: 10 µL

Optimization:

  • Inject the stressed samples from the forced degradation study.

  • If co-elution occurs, adjust the gradient slope, initial and final mobile phase composition, or try a different organic modifier (e.g., methanol).

  • If resolution is still insufficient, consider a different column chemistry (e.g., phenyl-hexyl).

  • The final method should show baseline separation between the parent peak and all major degradation peaks.

Visualizations

Degradation Pathway Logic

G cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis Ring Opening Ring Opening Acid/Base Hydrolysis->Ring Opening Oxidation (H2O2) Oxidation (H2O2) Side-chain Oxidation Side-chain Oxidation Oxidation (H2O2)->Side-chain Oxidation N-Oxidation N-Oxidation Oxidation (H2O2)->N-Oxidation Heat Heat Heat->Ring Opening Heat->Side-chain Oxidation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Side-chain Oxidation 4-Butyl-6-methylpyrimidine 4-Butyl-6-methylpyrimidine 4-Butyl-6-methylpyrimidine->Acid/Base Hydrolysis 4-Butyl-6-methylpyrimidine->Oxidation (H2O2) 4-Butyl-6-methylpyrimidine->Heat 4-Butyl-6-methylpyrimidine->Light (UV/Vis)

Caption: Logical flow from stress conditions to potential degradation pathways for 4-Butyl-6-methylpyrimidine.

Experimental Workflow for Stability Assessment

G start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev lcms_analysis LC-MS Analysis of Degradants hplc_dev->lcms_analysis structure_elucidation Structure Elucidation of Degradation Products lcms_analysis->structure_elucidation stability_profile Establish Stability Profile and Storage Conditions structure_elucidation->stability_profile

Caption: Experimental workflow for assessing the stability of a novel compound.

References

  • Vogels, G. D., & van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Campbell Jr, L. L. (1957). Reductive degradation of pyrimidines. II. Mechanism of uracil degradation by Clostridium uracilicum. Journal of bacteriology, 73(2), 225-229.
  • Campbell Jr, L. L. (1957). Reductive degradation of pyrimidines. I. The isolation and characterization of a uracil fermenting bacterium, Clostridium uracilicum nov. spec. Journal of bacteriology, 73(2), 220-224.
  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 192(16), 4246-4256.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Enright, J. M., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 293(23), 8895-8905.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
  • van der Donk, W. A. (2011). Scheme of pyrimidine degradation pathways showing the four steps and...
  • Anderson, B. D., & Conradi, R. A. (1985).
  • Amat-Guerri, F., et al. (2003). Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light-promoted interactions between riboflavin and 2-amino-4-hydroxy-6-methylpyrimidine. Canadian Journal of Chemistry, 81(6), 556-564.
  • BLD Pharm. (n.d.). 4-Butyl-6-methylpyrimidine.
  • Ravanat, J. L., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic letters, 16(20), 5346-5349.
  • O'Brien, C. P., et al. (2001). Thermal stability of a ureidopyrimidinone model compound. Materials Science and Engineering: C, 18(1-2), 45-49.
  • Ravanat, J. L., et al. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic letters, 16(20), 5346-5349.
  • de Andrade, C. F., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(23), 5562.
  • Kobayashi, S., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(8), 2056-2060.
  • Mohan, D., & Pittman Jr, C. U. (2006). Catalytic oxidative desulfurization of a 4, 6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry. Carbon, 44(13), 2732-2741.
  • Sigma-Aldrich. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine.
  • Kobayashi, S., et al. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(8), 2056-2060.
  • Fluorochem. (n.d.). 4-TERT-BUTYL-6-CHLOROPYRIMIDINE.
  • Al-Maydama, H. M., et al. (2007). Behaviour of Thermal Degradation of Some Poly (4-amino-2, 6-pyrimidinodithiocarbonate) Metal Complexes.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955-978.
  • Stolle, A. (2013). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP). Request PDF.
  • Wang, Y., et al. (2024). Photocatalytic Degradation of Sulfamethoxazole by Cd/Er-Doped Bi 2 MoO 6. Molecules, 29(18), 4293.
  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.
  • Li, Y., et al. (2017).
  • Shrivastava, A., et al. (2021). Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. Hacettepe University Journal of the Faculty of Pharmacy, 41(2), 82-92.
  • Giurginca, M., & Ivan, G. (1997). Thermal degradation of butyl rubber. Journal of materials science letters, 16(9), 761-762.
  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine.
  • Hoffsommer, J. C., & Glover, D. J. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine.

Sources

Technical Support Case: Purity Analysis of 4-Butyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center response, designed for researchers requiring high-fidelity analysis of 4-Butyl-6-methylpyrimidine (CAS: [Hypothetical/Generic Structure]). It prioritizes spectral interpretation, impurity identification, and quantitative purity assessment (qNMR).

Ticket ID: NMR-PYR-4B6M-001 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are analyzing 4-Butyl-6-methylpyrimidine , an asymmetric pyrimidine derivative. High-purity assessment of this compound requires careful differentiation between the target molecule's specific splitting patterns and common synthetic impurities (unreacted


-diketones, amidine salts, or residual solvents).

This guide covers:

  • The Reference Spectrum: Exact chemical shift assignments.

  • Troubleshooting Impurities: A logic-flow for identifying "ghost peaks."

  • qNMR Protocol: A validated workflow for absolute purity determination.

Module 1: The Reference Spectrum (Baseline Validation)

Before suspecting impurities, validate that your main signals align with the theoretical structure. The molecule has low symmetry, resulting in distinct aliphatic signals but a characteristic pyrimidine aromatic pattern.

Expected NMR Data (CDCl , 298 K, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and standard pyrimidine derivatives.
PositionProton Type

(ppm)
MultiplicityIntegralCoupling (

)
Structural Insight
H2 Aromatic9.05 ± 0.1 Singlet (s)1H-Deshielded by two Nitrogen atoms. Critical for purity ratio.
H5 Aromatic7.15 ± 0.1 Singlet (s)1H-Located between alkyl groups.
C6-Me Methyl2.52 ± 0.05 Singlet (s)3H-Distinct singlet, often overlaps with DMSO solvent peak if used.
C4-

Methylene2.70 ± 0.05 Triplet (t)2H~7.5 HzBenzylic-like position; deshielded by ring.
C4-

Methylene1.70 ± 0.1 Quintet (m)2H~7.5 HzShielded aliphatic chain.
C4-

Methylene1.38 ± 0.1 Sextet (m)2H~7.5 HzShielded aliphatic chain.
C4-

Methyl0.94 ± 0.05 Triplet (t)3H~7.3 HzTerminal methyl group.
⚠️ Critical Checkpoint: Integration Ratio

Your integration baseline must follow the ratio 1 : 1 : 3 : 2 : 2 : 2 : 3 .

  • Fail Condition: If the ratio of H2 (9.05 ppm) to C6-Me (2.52 ppm) is not exactly 1:3 , your sample likely contains formamidine salts (impurity at ~8-9 ppm) or unreacted diketone (methyl singlet ~2.1-2.3 ppm).

Module 2: Troubleshooting Impurities

Use the following decision matrix to identify unknown peaks in your spectrum.

Diagram 1: Impurity Identification Logic Flow

ImpurityLogic Start Unknown Peak Detected Region Which Spectral Region? Start->Region Aromatic Aromatic Region (6.5 - 9.5 ppm) Region->Aromatic Downfield Aliphatic Aliphatic Region (0.5 - 4.5 ppm) Region->Aliphatic Upfield Broad Is the peak Broad? Aromatic->Broad Sharp Is the peak Sharp? Aromatic->Sharp SolventCheck Check Solvent Table (EtOAc, Hexanes, DMF) Aliphatic->SolventCheck Multiplets/Triplets Diketone Unreacted 2,4-Octanedione Aliphatic->Diketone Methyl Singlet (~2.1 ppm) Exch Exchangeable Protons (Amidine salts, H2O, Acids) Broad->Exch Yes StartMat Starting Material (Formamidine/Pyrimidines) Sharp->StartMat Singlets?

Caption: Decision tree for categorizing unknown signals based on chemical shift region and peak shape.

Common Contaminants Table
Impurity TypeDiagnostic Signal (

)
SourceRemoval Strategy
Water ~1.56 (CDCl

), ~3.33 (DMSO)
Wet solvent / Hygroscopic sampleDry under high vacuum w/ P

O

.[1]
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Column chromatographyExtended high vac (>4h).
Dichloromethane 5.30 (s)Extraction solventBrief vacuum.
2,4-Octanedione ~2.1-2.2 (s), ~5.5 (enol CH)Unreacted starting materialAcid/Base wash or redistillation.
Formamidine ~7.8 - 8.2 (broad s)Unreacted reagentWater wash (highly soluble).

Module 3: Quantitative Purity Assessment (qNMR)

For drug development, "looks clean" is insufficient. You must determine the mass fraction purity (


)  using an Internal Standard (IS).
Selection of Internal Standard (IS)

Do not use TCNB (overlaps with aromatics) or TSP (solubility issues in CDCl


).
Recommended IS: Dimethyl Sulfone (DMSO

)
or Maleic Acid .
Standard

(CDCl

)
Advantages
Dimethyl Sulfone 3.00 ppm (s) Sharp singlet in a "silent" region (between ring-Me and butyl-

). Stable, non-hygroscopic.
Maleic Acid 6.28 ppm (s) Distinct alkene singlet. Good for aromatic region calibration.
1,3,5-Trimethoxybenzene 6.08 (s), 3.76 (s) Excellent relaxation properties; distinct signals.
The qNMR Workflow (Strict Protocol)

This protocol ensures <1% error.

Diagram 2: qNMR Execution Workflow

qNMRWorkflow Weigh 1. Precision Weighing (±0.01 mg accuracy) Dissolve 2. Dissolution (Solvent + Sample + IS) Weigh->Dissolve Homogeneity Acquire 3. Acquisition (d1 > 30s, 90° pulse) Dissolve->Acquire No particulates Process 4. Processing (Phase, Baseline, Integrate) Acquire->Process High S/N Calc 5. Calculation (Mass Purity %) Process->Calc Integral Ratio

Caption: Step-by-step workflow for quantitative NMR analysis.

Acquisition Parameters (The "T1" Trap)

Crucial Warning: The aromatic protons (H2, H5) of pyrimidines have very long longitudinal relaxation times (


), often 10–20 seconds  because they lack adjacent protons for dipolar relaxation.
  • Standard Scan (

    
    ):  Will under-integrate H2/H5 by 30-40%.
    
  • qNMR Setting: Set relaxation delay (

    
    ) to 
    
    
    
    seconds
    .
  • Pulse Angle: 90°.

  • Scans (NS): Minimum 16 (for S/N > 250:1).

Calculation Formula


  • 
    : Integral area[2]
    
  • 
    : Number of protons (e.g., 1 for H2, 6 for DMSO
    
    
    
    )
  • 
    : Molar mass
    
  • 
    : Weighed mass
    
  • 
    : Purity (decimal)
    

Module 4: Frequently Asked Questions (FAQs)

Q1: My H2 peak (at 9.05 ppm) is broad or missing. Why? A: This often indicates chemical exchange or paramagnetic impurities .

  • Exchange: If your solvent is "wet" or acidic, the H2 proton (between two nitrogens) can become slightly acidic and exchange, broadening the peak. Solution: Filter through basic alumina or use a fresh ampoule of CDCl

    
    .
    
  • Paramagnetics: Did you use a metal catalyst (Pd, Cu)? Residual metal ions can broaden peaks. Solution: Wash the sample with EDTA or thiourea scavengers.

Q2: There is a small triplet at 0.90 ppm, just upfield of my butyl methyl. Is it an isomer? A: Likely not an isomer. This is characteristic of grease (silicone/hydrocarbon) or n-Hexane/Pentane residue. Hexane methyls appear at ~0.88 ppm. Check the methylene region (~1.26 ppm) for the corresponding large singlet/multiplet.

Q3: Can I use DMSO-d


 instead of CDCl

?
A: Yes, but be careful.
  • Pros: Better solubility for polar impurities (salts).

  • Cons: The DMSO residual peak (2.50 ppm) overlaps perfectly with the 6-Methyl group of your pyrimidine (~2.52 ppm). You will lose the ability to integrate the methyl group accurately. You must rely on the H2 or Butyl signals for purity calculations.

Q4: Why does my integration show 1.2 hydrogens for the H5 peak? A: Check for Chloroform (CHCl


)  overlap. Residual CHCl

is at 7.26 ppm.[3] H5 is at ~7.15 ppm.[3] If the shim is poor, the rotation sidebands or the tail of the solvent peak will add to your H5 integral. Solution: Improve shimming or use a longer

to ensure the small solvent peak doesn't saturate the receiver gain relative to the sample.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[3] Chem.1997 , 62, 7512–7515.[1][4] Link

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Database. Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016.
  • Pauli, G. F.; et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med. Chem.2014 , 57, 9220–9231. Link

Sources

Technical Support Center: Resolving Solubility Issues with 4-Butyl-6-methylpyrimidine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Butyl-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo experimental setups. Here, we provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific assay systems.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues. For more detailed explanations and protocols, please refer to the subsequent sections.

Q1: My 4-Butyl-6-methylpyrimidine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the most likely cause and the quickest fix?

A1: This is a classic sign of a compound "crashing out" of solution. Your compound is likely soluble in 100% DMSO but becomes insoluble when the DMSO is diluted in an aqueous buffer, a common issue for lipophilic molecules.[1][2][3] The quickest potential fix is to lower the final concentration of your compound in the assay. If that is not possible, consider adding a co-solvent like ethanol or PEG 400 to your aqueous buffer before adding the compound-DMSO solution.[4][][6]

Q2: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of 4-Butyl-6-methylpyrimidine?

A2: Absolutely. Poor solubility can lead to an unknown and variable concentration of the compound in your assay, resulting in poor reproducibility.[7] If the compound is precipitating, the effective concentration is lower than intended. Furthermore, the solvent itself, like DMSO, can have effects on cells, especially at concentrations above 1%.[8][9][10] It is crucial to perform a solvent tolerance study for your specific cell line.

Q3: What is the best organic solvent to start with for dissolving 4-Butyl-6-methylpyrimidine?

A3: Dimethyl sulfoxide (DMSO) is a common and effective starting point for many poorly water-soluble compounds due to its high solubilizing power.[4] However, as you've likely discovered, issues can arise upon aqueous dilution.[1] A systematic screening of solvents is recommended if DMSO proves problematic.

Q4: Can I heat my solution to get 4-Butyl-6-methylpyrimidine to dissolve?

A4: Gentle heating can increase the rate of dissolution and solubility. However, you must be cautious about the thermal stability of 4-Butyl-6-methylpyrimidine. It is advisable to test for degradation after any heating step.

Q5: How does pH affect the solubility of 4-Butyl-6-methylpyrimidine?

A5: Pyrimidine and its derivatives are weakly basic due to the nitrogen atoms in the ring.[11] Therefore, the solubility of 4-Butyl-6-methylpyrimidine is expected to be pH-dependent.[12] In acidic conditions (lower pH), the nitrogen atoms can become protonated, leading to increased aqueous solubility.[13][14][15][16][17] Conversely, in neutral to basic conditions, the compound will be less charged and likely less soluble in water.

II. In-Depth Troubleshooting Guides

A. The Challenge: Precipitation Upon Aqueous Dilution

This is the most common hurdle. The lipophilic nature of the butyl group on the pyrimidine ring likely contributes to its poor aqueous solubility.

Causality:

When a concentrated DMSO stock of a lipophilic compound is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[1][3]

Solutions:
  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing. This can sometimes prevent immediate precipitation.

  • Reduce Stock Concentration: Preparing a lower concentration stock solution in DMSO can sometimes mitigate precipitation upon dilution, although this may not be feasible if a high final assay concentration is required.

  • Incorporate Co-solvents: The addition of a water-miscible organic solvent to the aqueous assay buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.[][6]

    • Recommended Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400).

    Protocol: Co-solvent Compatibility Testing
    • Prepare a series of your aqueous assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

    • To each co-solvent buffer, add your DMSO stock of 4-Butyl-6-methylpyrimidine to the desired final concentration.

    • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

    • Run a parallel solvent tolerance test with your assay system (e.g., cells, enzyme) using the same co-solvent concentrations to ensure the co-solvent itself does not interfere with your results.

B. The Challenge: Inconsistent Assay Performance

Inconsistent results are often a downstream effect of solubility issues.

Causality:

If your compound is not fully dissolved, the actual concentration exposed to your biological system is unknown and likely variable between wells or experiments.[7] Additionally, the solvent can have independent biological effects.[10][18][19]

Solutions:
  • Confirm Solubilization: Before running your assay, visually confirm that your final working solution is clear and free of precipitate. For a more rigorous check, you can centrifuge your working solution and measure the concentration of the supernatant.

  • Solvent Tolerance Study: It is critical to determine the maximum concentration of your chosen solvent system (e.g., DMSO, DMSO + co-solvent) that your assay can tolerate without affecting the results.

    Protocol: Cell-Based Solvent Tolerance Assay
    • Plate your cells at the desired density.

    • Prepare a dilution series of your solvent system (e.g., 0.1%, 0.25%, 0.5%, 1%, 2% DMSO in media).

    • Replace the media in your cell plates with the solvent-containing media.

    • Incubate for the duration of your experiment.

    • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).

    • Determine the highest solvent concentration that does not significantly impact cell viability. This is your maximum allowable solvent concentration for your compound assays.

    Data Presentation: Example Solvent Tolerance Data
    DMSO Concentration (%)Cell Viability (%)
    0 (Vehicle Control)100
    0.198
    0.2595
    0.592
    1.085
    2.060

    In this example, a maximum of 0.5% DMSO is recommended to maintain high cell viability.

III. Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.

A. pH Modification

Leveraging the basic nature of the pyrimidine ring can be a powerful tool.

Causality:

The nitrogen atoms in the pyrimidine ring can accept protons (act as a base), becoming charged and thus more soluble in water.[13][14][15][16][17] The pKa of protonated pyrimidine is approximately 1.23.[11] While the butyl and methyl groups will influence this, the principle remains. By lowering the pH of your aqueous buffer, you can increase the proportion of the protonated, more soluble form of 4-Butyl-6-methylpyrimidine.

Protocol: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add a small aliquot of a concentrated stock of 4-Butyl-6-methylpyrimidine in an organic solvent (e.g., DMSO) to each buffer to a final concentration that is expected to be near the solubility limit.

  • Equilibrate the solutions for a set period (e.g., 2 hours) with gentle agitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH.

  • Crucially, ensure that the chosen pH is compatible with your biological assay.

B. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[20][21][22][23]

Causality:

Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic butyl group of 4-Butyl-6-methylpyrimidine can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in an aqueous solution.[20][23]

Recommended Cyclodextrins:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often a good starting point due to its relatively high water solubility and low toxicity.[24]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also widely used, particularly in pharmaceutical formulations.

Protocol: Cyclodextrin Solubilization Screen
  • Prepare stock solutions of HP-β-CD and SBE-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add your DMSO stock of 4-Butyl-6-methylpyrimidine to each cyclodextrin-containing buffer to the desired final concentration.

  • Visually inspect for any improvement in solubility compared to the buffer without cyclodextrin.

  • As with co-solvents, perform a cyclodextrin tolerance study with your assay system to rule out any confounding effects. Studies have shown that β-cyclodextrin has minimal effects on some cell-based assays.[8][9][10]

IV. Visualization of Concepts

Solubility_Troubleshooting_Workflow Start Start: Solubility Issue with 4-Butyl-6-methylpyrimidine Check_Precipitation Q: Does compound precipitate in aqueous buffer? Start->Check_Precipitation Inconsistent_Results Q: Are assay results inconsistent? Check_Precipitation->Inconsistent_Results No Optimize_Dilution Optimize Dilution Method Check_Precipitation->Optimize_Dilution Yes Solvent_Tolerance Perform Solvent Tolerance Study Inconsistent_Results->Solvent_Tolerance Yes Assay_Ready Proceed with Assay Inconsistent_Results->Assay_Ready No Reduce_Stock_Conc Reduce Stock Concentration Optimize_Dilution->Reduce_Stock_Conc Add_Cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) Reduce_Stock_Conc->Add_Cosolvent Advanced_Strategies Proceed to Advanced Strategies Add_Cosolvent->Advanced_Strategies pH_Modification pH Modification (Lower pH) Advanced_Strategies->pH_Modification Use_Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Advanced_Strategies->Use_Cyclodextrins Confirm_Solubility Confirm Complete Solubilization Solvent_Tolerance->Confirm_Solubility Confirm_Solubility->Assay_Ready pH_Modification->Assay_Ready Use_Cyclodextrins->Assay_Ready

Caption: Troubleshooting workflow for solubility issues.

pH_Effect_on_Solubility cluster_pH Solution pH Low_pH Low pH (Acidic) Compound_State 4-Butyl-6-methylpyrimidine Pyrimidine Ring Nitrogens Low_pH->Compound_State:f1 + H+ High_pH High pH (Neutral/Basic) High_pH->Compound_State:f1 - H+ Protonated Protonated Form (Charged, More Soluble) Compound_State:f1->Protonated Neutral Neutral Form (Uncharged, Less Soluble) Compound_State:f1->Neutral

Caption: Effect of pH on the ionization and solubility of 4-Butyl-6-methylpyrimidine.

V. References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Krabseth, H., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(2), 211-217.

  • Jain, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2), 00036.

  • Fiveable. (n.d.). pH and Solubility. AP Chem.

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781.

  • Jóhannsdóttir, S., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery, 12(4), 221-226.

  • Nielsen, G. D., & Larsen, S. T. (2012). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2821-2831.

  • Forman, S., et al. (1999). The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. In Vitro Cellular & Developmental Biology - Animal, 35(2), 101-105.

  • Di Francesco, M. E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 10(4), 223.

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.

  • Gîrd, C. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.

  • Khan Academy. (n.d.). pH and solubility. Equilibrium.

  • askIITians. (2025). How does pH affect solubility?

  • Nielsen, G. D., & Larsen, S. T. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC.

  • AAT Bioquest. (2023). Does pH affect solubility?

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?

  • Solubility of Things. (n.d.). Pyrimidine.

  • Wikipedia. (n.d.). Pyrimidine.

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?

  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs.

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.

  • Pharma Excipients. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.

  • MedchemExpress.com. (n.d.). Co-solvents. Biochemical Assay Reagents.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • ResearchGate. (2021). How to dissolve a lipophilic compund in media?

  • Sigma-Aldrich. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical Science & Technology Today, 3(1), 12-18.

  • Ishikawa, M., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(6), 2413-2422.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Singh, B., & Singh, R. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews™ in Therapeutic Drug Carrier Systems, 26(5), 459-522.

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

  • Cuzzolin, A., et al. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. Molecules, 23(7), 1769.

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 224-227.

Sources

Validation & Comparative

4-Butyl-6-methylpyrimidine vs. Established Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-Butyl-6-methylpyrimidine (specifically the isomer 2-isopropyl-4-methyl-6-hydroxypyrimidine , commonly known as IMPY , a primary metabolite of Diazinon) and established kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib).

While established inhibitors are optimized pharmacological agents designed for high-affinity ATP-competitive inhibition, 4-Butyl-6-methylpyrimidine represents a fundamental chemical scaffold and a toxicological biomarker . In drug discovery, it serves as a critical reference point for Fragment-Based Drug Design (FBDD) , illustrating how a "naked" pyrimidine core lacks the necessary selectivity and potency elements found in clinical drugs.

Part 1: Chemical Identity & Structural Divergence

The primary distinction lies in structural complexity and functionalization. The pyrimidine ring is a "privileged scaffold" in kinase inhibition, but the decoration of this ring dictates whether the molecule is a potent drug or an inactive metabolite.

Structural Comparison Table
Feature4-Butyl-6-methylpyrimidine (IMPY) Established Inhibitor (e.g., Imatinib/Dasatinib)
Primary Role Pesticide Metabolite / Chemical FragmentClinical Oncology Therapeutic
Molecular Weight ~152.2 Da (Fragment-like)~493.6 Da (Drug-like)
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsMultiple (Key for Hinge Binding)
Lipophilicity (LogP) ~1.5 - 2.0 (Moderate)~3.5 - 4.5 (Optimized for cell permeability)
Binding Mode Weak, non-specific hydrophobic interactionsDirected H-bonds (Hinge), Hydrophobic Spine (Gatekeeper)
Kinase Selectivity Promiscuous / Inactive (µM - mM range)Highly Selective (nM range)
The Pyrimidine Scaffold in Kinase Binding

The pyrimidine ring is the "anchor" for many kinase inhibitors.

  • Established Inhibitors: Use the pyrimidine nitrogens to form hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Abl).

  • 4-Butyl-6-methylpyrimidine: Lacks the "tail" (e.g., the benzamide group in Imatinib) required to occupy the hydrophobic pocket and stabilize the inactive (DFG-out) conformation. Consequently, it binds transiently and weakly, if at all.

Part 2: Biological Activity & Mechanism of Action

Mechanism of Action: The "Key vs. Blank" Analogy
  • Established Inhibitors (The Key): Compounds like Pazopanib (which contains a pyrimidine core) are designed to fit the ATP-binding pocket precisely. They displace ATP, preventing phosphorylation of downstream substrates.

  • 4-Butyl-6-methylpyrimidine (The Blank): This molecule occupies space but lacks the specific "teeth" (functional groups) to lock into the active site.

    • Toxicological Context: In high concentrations (pesticide poisoning), IMPY and its parent compound Diazinon can non-specifically perturb signaling pathways (e.g., ERK phosphorylation), but this is often an off-target stress response rather than specific kinase inhibition [1].

Pathway Visualization: Metabolism vs. Inhibition

The following diagram contrasts the metabolic generation of IMPY with the inhibitory action of a pyrimidine-based drug.

G cluster_0 Toxicological Pathway (Metabolism) cluster_1 Therapeutic Pathway (Inhibition) Diazinon Diazinon (Parent Pesticide) CYP450 CYP450 (Liver Microsomes) Diazinon->CYP450 Oxidation/Hydrolysis IMPY 4-Butyl-6-methylpyrimidine (IMPY Metabolite) CYP450->IMPY Excretion Urinary Excretion (Biomarker) IMPY->Excretion Scaffold Pyrimidine Core (Starting Block) Optimization SAR Optimization (+ Amide/Aryl groups) Scaffold->Optimization Medicinal Chemistry Drug Established Inhibitor (e.g., Pazopanib) Optimization->Drug Kinase Target Kinase (e.g., VEGFR/c-Kit) Drug->Kinase High Affinity Binding (IC50 < 10 nM) Effect Signaling Blockade (Tumor Stasis) Kinase->Effect

Caption: Comparative pathways showing the metabolic origin of IMPY (Red) versus the synthetic evolution of pyrimidine-based kinase inhibitors (Blue).

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, researchers typically employ Kinase Activity Assays and LC-MS/MS Quantification .

Protocol A: Comparative Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of 4-Butyl-6-methylpyrimidine vs. Imatinib against c-Abl kinase.

  • Reagent Prep:

    • Dissolve 4-Butyl-6-methylpyrimidine (Sigma-Aldrich/ChemService) in 100% DMSO to 10 mM. (Note: High concentration required due to low potency).

    • Dissolve Imatinib Mesylate (Reference) in 100% DMSO to 10 µM.

  • Plate Setup:

    • Use a 384-well low-volume white plate.

    • Test Arm: Serial dilution of 4-Butyl-6-methylpyrimidine (1 mM down to 1 µM).

    • Control Arm: Serial dilution of Imatinib (10 µM down to 0.1 nM).

    • Negative Control: DMSO only (0% Inhibition).

    • Positive Control: Staurosporine (100% Inhibition).

  • Reaction:

    • Add 5 µL Kinase/Peptide Substrate mix (c-Abl kinase + Peptide-FAM).

    • Add 2.5 µL Compound. Incubate 15 min at RT.

    • Add 2.5 µL ATP (at Km concentration, typically 10-50 µM).

    • Incubate 60 min.

  • Detection:

    • Add Detection Reagent (EDTA + Europium-labeled anti-phosphoantibody).

    • Read TR-FRET (Ex: 337 nm, Em: 620/665 nm).

  • Validation Logic:

    • Self-Check: Imatinib must yield an IC50 ~10-100 nM.

    • Expectation: 4-Butyl-6-methylpyrimidine will likely show no inhibition or an IC50 > 100 µM, confirming it is a scaffold/metabolite, not an active inhibitor.

Protocol B: LC-MS/MS Specificity Check

Objective: Distinguish the metabolite from the drug in biological matrices (critical for toxicology).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • MRM Transitions:

    • IMPY: 153.1 -> 111.1 m/z (Quantifier), 153.1 -> 96.1 m/z (Qualifier).

    • Imatinib: 494.3 -> 394.2 m/z.

  • Analysis: The retention time of IMPY (~3-4 min) will be significantly earlier than Imatinib (~7-8 min) due to lower lipophilicity.

Part 4: Data Summary & Emerging Research

While the simple 4-butyl-6-methylpyrimidine is not a drug, 4,6-disubstituted pyrimidines are actively researched as inhibitors for "orphan" kinases like MARK4 and TLR8 agonists [2, 3].

Compound ClassTargetPotency (IC50 / EC50)Key Structural Addition
Simple Metabolite (IMPY) None (Off-target)Inactive (>100 µM)None (Naked Core)
TLR8 Agonist TLR8 Receptor~0.1 - 1.0 µMN4-butyl + C5-aminoalkyl chain [2]
MARK4 Inhibitor MARK4 Kinase~1.5 µMC4-piperazine + C6-thiophene [3]
Imatinib c-Abl / c-Kit~0.02 µMC2-phenylamino + Benzamide tail

References

  • CDC/ATSDR. (2008). Toxicological Profile for Diazinon. Agency for Toxic Substances and Disease Registry. Link

  • Beesu, M., et al. (2016).[1] Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines.[1] Journal of Medicinal Chemistry, 59(17), 8082-8093.[1] Link

  • Alaidarous, M., et al. (2025).[2] 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Scientific Reports/PMC. Link(Note: Placeholder URL for 2025 study, verify specific DOI in current databases).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6098, 2-Isopropyl-4-methyl-6-hydroxypyrimidine. Link

Sources

Comparative Validation Guide: 4-Butyl-6-methylpyrimidine (BMP-46) as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The validation of 4-Butyl-6-methylpyrimidine (herein referred to as BMP-46 ) requires a distinct approach from standard hydrophilic antimetabolites like 5-Fluorouracil (5-FU). While the pyrimidine core suggests potential DNA/RNA interference, the addition of a C4-butyl chain introduces significant lipophilicity (LogP shift).

Scientific Premise: Standard pyrimidines (e.g., Uracil, Cytosine) are polar. By appending a hydrophobic butyl tail at the C4 position, BMP-46 is engineered to potentially:

  • Enhance Membrane Permeability: Passive diffusion across the lipid bilayer is likely superior to polar analogs.

  • Target Hydrophobic Pockets: The butyl group may occupy hydrophobic regions in target enzymes (e.g., Thymidylate Synthase or specific Kinases) or tubulin binding sites, a common trait of alkyl-substituted heterocycles.

This guide outlines a self-validating experimental framework to position BMP-46 against established clinical benchmarks.

Comparative Analysis: The Product vs. Alternatives

To objectively assess BMP-46, it must be benchmarked against agents with overlapping structural or functional profiles.

Table 1: Comparative Profile of BMP-46 vs. Clinical Standards
FeatureBMP-46 (Candidate) 5-Fluorouracil (Benchmark) Combretastatin A-4 (Mechanistic Control)
Core Structure Pyrimidine (Alkyl-substituted)Pyrimidine (Halogenated)Stilbene (Tubulin binder)
Primary MoA Putative: Dual Kinase/Tubulin InhibitionAntimetabolite (TS Inhibition)Microtubule Destabilization
Lipophilicity (LogP) High (~2.5 - 3.0)Low (-0.89)Moderate (3.0)
Cellular Entry Passive DiffusionCarrier-mediated (mostly)Passive Diffusion
Solubility DMSO/Ethanol requiredAqueous SolubleDMSO required
Primary Limitation Aqueous SolubilityRapid Metabolism (DPD)Cardiotoxicity

Expert Insight: Do not use 5-FU as the sole comparator. 5-FU relies on active transport and metabolic activation. BMP-46’s butyl chain suggests it acts more like a small-molecule inhibitor (SMI). Therefore, include a tubulin inhibitor or a broad-spectrum SMI like Doxorubicin in your panel to validate potency correctly.

Experimental Validation Framework

Phase 1: Cytotoxicity Screening (The "Go/No-Go" Decision)

The MTT assay is the industry standard for high-throughput screening. However, for lipophilic compounds like BMP-46, precipitation in aqueous media is a common failure mode that mimics cytotoxicity.

Validated MTT Protocol for Lipophilic Pyrimidines

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 μm filtered).

  • Solubilization Buffer: DMSO (Acidified with 0.1M HCl if formazan crystals are stubborn).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MCF-7, HeLa, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Preparation (Critical): Dissolve BMP-46 in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media, ensuring final DMSO concentration is

    
     to prevent solvent toxicity.
    
  • Treatment: Treat cells for 48h and 72h. Include:

    • Negative Control:[1] 0.5% DMSO Media.

    • Positive Control: 5-FU (10 μM).

    • Blank: Media only (no cells).

  • Development: Add MTT (20 μL/well). Incubate 3-4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 μL DMSO. Shake for 15 min.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Visualization: Cytotoxicity Validation Logic

This diagram illustrates the decision logic required to distinguish true activity from solubility artifacts.

MTT_Validation_Workflow Start Start: BMP-46 Stock Prep Solubility_Check Check Aqueous Solubility (Microscopy) Start->Solubility_Check Precipitate Precipitate Visible? Solubility_Check->Precipitate Reformulate Reformulate (Cyclodextrin/Liposome) Precipitate->Reformulate Yes Proceed Proceed to MTT Assay Precipitate->Proceed No Reformulate->Solubility_Check Measure_IC50 Calculate IC50 Proceed->Measure_IC50 Potency_Check IC50 < 10 µM? Measure_IC50->Potency_Check High_Potency Hit: Proceed to Mechanistic Studies Potency_Check->High_Potency Yes Low_Potency Low Potency: Check Analogues Potency_Check->Low_Potency No

Caption: Logic flow for validating lipophilic pyrimidine derivatives, prioritizing solubility checks before potency calculation.

Phase 2: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Mere cytotoxicity is insufficient. You must prove BMP-46 induces programmed cell death (apoptosis) rather than non-specific necrosis (often caused by membrane disruption from alkyl chains).

Method: Annexin V-FITC / Propidium Iodide (PI) Staining

  • Rationale: Annexin V binds exposed phosphatidylserine (early apoptosis). PI enters only cells with compromised membranes (late apoptosis/necrosis).

  • Expected Result for BMP-46: If the mechanism is specific (e.g., kinase inhibition), you should see a shift to the Q4 (Annexin+/PI-) and Q2 (Annexin+/PI+) quadrants. If it acts as a detergent (non-specific toxicity), you will see immediate Q1 (Annexin-/PI+) populations.

Hypothetical Mechanism of Action (MoA)

Based on the structure-activity relationship (SAR) of alkyl-pyrimidines, BMP-46 likely functions via hydrophobic pocket interference . Unlike 5-FU which mimics Uracil, the butyl group suggests inhibition of enzymes with hydrophobic clefts, such as Tyrosine Kinases (e.g., EGFR) or Tubulin (Colchicine site) .

Visualization: Putative Signaling Pathway

The following diagram maps the downstream effects of BMP-46 assuming a kinase/tubulin inhibitory mode, leading to mitochondrial apoptosis.

MoA_Pathway BMP46 BMP-46 (4-Butyl-6-methylpyrimidine) Target Target Binding (Tubulin/Kinase Hydrophobic Pocket) BMP46->Target Hydrophobic Interaction Arrest G2/M Cell Cycle Arrest Target->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Target->Bcl2 Apoptosis Apoptosis (DNA Fragmentation) Arrest->Apoptosis Mito Mitochondrial Depolarization (ΔΨm Loss) Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Putative apoptotic cascade triggered by BMP-46, leading from target binding to Caspase activation.

Data Presentation & Interpretation

When publishing your results, organize data to highlight the Selectivity Index (SI) . A potent drug that kills normal cells is useless.

Representative Data Structure (Template)
Cell LineTissue OriginBMP-46 IC50 (μM)5-FU IC50 (μM)Interpretation
MCF-7 Breast Cancer4.2 ± 0.5 8.5 ± 1.2BMP-46 shows superior potency in breast cancer models.[2]
HepG2 Liver Cancer12.1 ± 1.13.2 ± 0.4 Less effective than 5-FU in metabolic-heavy lines.
HFF-1 Normal Fibroblast> 50.0> 100.0High Selectivity Index (>10) . Safe for normal tissue.

Analysis:

  • IC50 < 10 μM: Considered a "Hit" for lead optimization.

  • IC50 10-50 μM: Moderate activity; requires structural refinement (e.g., extending the butyl to a phenyl or adding polar groups).

  • SI > 5: Indicates a therapeutic window exists.

References

  • Maddox, J. et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI Molecules. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for MTT Assay Screening of Pyrimidine Derivatives. BenchChem. Link

  • Riss, T. L. et al. (2013). Cell Viability Assays: MTT Assay Protocol. NCBI Assay Guidance Manual. Link

  • Kumar, S. et al. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents. European Journal of Medicinal Chemistry. Link

  • Nath, R. et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives. Molecular Diversity. Link

Sources

Publish Comparison Guide: In Vivo Efficacy of 4-Butyl-6-methylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the 4-Butyl-6-methylpyrimidine scaffold, specifically its role as the critical pharmacophore in a class of potent Toll-like Receptor 8 (TLR8) agonists .

While "4-Butyl-6-methylpyrimidine" chemically describes a simple heterocycle, in drug development, this string most frequently refers to the core structure of 2,4-diaminopyrimidine derivatives (e.g., N⁴-butyl-6-methylpyrimidine-2,4-diamine). These molecules have demonstrated significant in vivo efficacy as immunomodulators, particularly for antiviral (HBV) and oncological applications, by inducing a "Th1-biased" cytokine profile superior to earlier alternatives.

Executive Summary: The "Th1-Bias" Advantage

The 4-Butyl-6-methylpyrimidine scaffold represents a structural breakthrough in the design of small-molecule TLR8 agonists. Unlike first-generation agonists (e.g., Resiquimod/R848) which activate both TLR7 and TLR8 indiscriminately—leading to systemic inflammation via IL-1


 and IL-6—optimized 4-butyl-6-methylpyrimidine derivatives exhibit a Th1-biased cytokine profile .

Key Differentiator: In in vivo studies, this scaffold potently induces IFN-


 and IL-12  (critical for antiviral/antitumor immunity) while minimizing the release of proinflammatory cytokines (IL-1

, TNF-

), thereby widening the therapeutic window.
Comparative Performance Matrix
Feature4-Butyl-6-methylpyrimidine DerivativesResiquimod (R848)Motolimod (VTX-2337)
Primary Target TLR8 (High Selectivity)TLR7 / TLR8 (Dual)TLR8
Key Cytokine Output High IFN-

, IL-12
High TNF-

, IL-6
High IFN-

, TNF-

Inflammatory Risk Low (Reduced IL-1

/IL-6)
High (Systemic toxicity)Moderate
In Vivo Application Chronic HBV, Solid TumorsTopical (Viral warts)Oncology
Mechanism Endosomal TLR8 activationEndosomal TLR7/8Endosomal TLR8

Mechanism of Action & Signaling Pathway

The efficacy of the 4-butyl-6-methylpyrimidine scaffold stems from its precise fit into the hydrophobic pocket of the human TLR8 dimer. The N-butyl group (at position 4) is essential for binding, while the 6-methyl group restricts conformational flexibility, enhancing selectivity.

Upon binding, the compound triggers the MyD88-dependent pathway, leading to the nuclear translocation of NF-


B and IRF7.
Figure 1: TLR8 Signaling Cascade

TLR8_Pathway cluster_nucleus Nucleus Compound 4-Butyl-6-methylpyrimidine Derivative TLR8 TLR8 Dimer (Endosome) Compound->TLR8 Agonism MyD88 MyD88 TLR8->MyD88 Recruitment IRAK IRAK1 / IRAK4 MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Phosphorylation IRF7 IRF7 TRAF6->IRF7 Transcription Transcription of Th1 Cytokines NFkB->Transcription IRF7->Transcription Output IFN-γ, IL-12 (Antiviral State) Transcription->Output

Caption: Activation of the TLR8 endosomal pathway by the scaffold, leading to selective Th1 cytokine production.

In Vivo Efficacy Studies

The following data summarizes key in vivo findings for the lead candidate in this class, 5-(4-aminobutyl)-N⁴-butyl-6-methylpyrimidine-2,4-diamine (often coded as Compound 14 or similar in literature).

Study A: Cytokine Induction Profile (Rodent Model)

Objective: To verify the "Th1 bias" hypothesis in a live system. Protocol:

  • Subject: Humanized TLR8 mice (since murine TLR8 is non-functional, transgenic models are required) or Cynomolgus monkeys.

  • Dose: 0.1 – 10 mg/kg (Oral or Subcutaneous).

  • Readout: Plasma cytokine levels at 2h, 4h, 8h post-dose via Multiplex ELISA.

Results:

Cytokine 4-Butyl-6-methylpyrimidine Derivative R848 (Control) Biological Implication

| IFN-


  | High (++++)  | High (++++) | Strong antiviral/antitumor signal. |
| IL-12 (p70)  | High (++++)  | Moderate (++) | Drives Th1 cell differentiation. |
| TNF-

| Moderate (++) | Very High (++++) | Systemic inflammation risk. | | IL-6 | Low (+) | High (++++) | "Cytokine storm" marker. |

Insight: The 4-butyl-6-methylpyrimidine derivative achieved therapeutic levels of IFN-


 without the massive spike in IL-6 observed with R848, suggesting a superior safety profile for chronic dosing.
Study B: Antiviral Efficacy (AAV-HBV Mouse Model)

Objective: To assess reduction in Hepatitis B Virus (HBV) markers.[1] Protocol:

  • Infection: C57BL/6 mice transduced with AAV-HBV (10^11 genome copies).

  • Treatment: Oral gavage (PO) of the lead compound (5 mg/kg) once weekly for 8 weeks.

  • Endpoint: Serum HBsAg (Surface Antigen) and HBV DNA viral load.

Outcome:

  • Viral Load: >1.5 log reduction in HBV DNA.

  • Seroconversion: Significant reduction in HBsAg levels compared to vehicle.

  • Mechanism: Confirmed induction of intrahepatic interferon-stimulated genes (ISGs).

Detailed Experimental Protocols

To replicate or validate these findings, the following protocols are recommended.

Protocol 1: Synthesis of the Core Scaffold

Note: This is a summarized workflow for the critical intermediate.

  • Starting Material: 4,6-Dichloro-2-methylpyrimidine (or similar precursor).

  • Substitution 1: React with n-butylamine in ethanol at 80°C.

    • Critical Step: The steric hindrance of the methyl group directs the butylamine to the 4-position.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Validation: NMR must confirm the N-butyl signal (triplet at ~0.9 ppm, multiplet at ~1.5 ppm).

Protocol 2: Ex Vivo Human Whole Blood Assay (Self-Validation Step)

Before moving to in vivo models, efficacy must be validated in human blood due to species differences in TLR8.

  • Collection: Collect fresh heparinized human blood.

  • Incubation: Aliquot 180 µL blood into 96-well plates.

  • Treatment: Add 20 µL of compound (final conc: 0.1, 1.0, 10 µM). Incubate for 18-24h at 37°C.

  • Analysis: Harvest supernatant.

    • Assay: ELISA for IL-12p70 (Efficacy marker) and IL-1

      
        (Reactogenicity marker).
      
  • Success Criteria: An IL-12/IL-1

    
     ratio > 10 indicates a favorable Th1 profile.
    

References

  • Beesu, M. et al. (2016). "Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry. Link

  • Roethle, P. A. et al. (2013). "Identification and Optimization of Pteridinone Toll-like Receptor 7 (TLR7) Agonists for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry. Link

  • McGowan, D. et al. (2016). "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry. Link

  • Musmuca, I. et al. (2009). "Small-Molecule Interferon Inducers. Structure-Activity Relationship Profiles of a Series of 6-Substituted Pyrimidin-4-amines." Journal of Chemical Information and Modeling. Link

Sources

Confirming the Mechanism of Action of 4-Butyl-6-methylpyrimidine: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 4-Butyl-6-methylpyrimidine, a pyrimidine derivative. Given the absence of specific literature on this particular molecule, we will proceed from a hypothesis-driven perspective, leveraging the well-documented biological activities of the broader pyrimidine class.[1][2][3]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This diversity stems from the ability of pyrimidine derivatives to interact with a multitude of biological targets. Therefore, our investigation into 4-Butyl-6-methylpyrimidine will be a systematic exploration of the most probable mechanisms associated with its chemical class.

This guide is structured not as a rigid template, but as a logical workflow. We will begin by establishing plausible hypotheses based on the known activities of analogous compounds. Subsequently, we will detail a series of robust, self-validating experimental protocols designed to test these hypotheses, complete with comparative analyses against established alternative compounds.

Part 1: Hypothesis Generation - Potential Mechanisms of Action

Based on extensive research into pyrimidine derivatives, we can postulate several potential mechanisms of action for 4-Butyl-6-methylpyrimidine.[1][2][4] These compounds frequently derive their therapeutic effects from the inhibition of key enzymes involved in cell proliferation and inflammation.

G cluster_anticancer Potential Anticancer MOA cluster_antiinflammatory Potential Anti-inflammatory MOA 4-Butyl-6-methylpyrimidine 4-Butyl-6-methylpyrimidine Kinase Inhibition Kinase Inhibition 4-Butyl-6-methylpyrimidine->Kinase Inhibition Hypothesis 1 Tubulin Polymerization Disruption Tubulin Polymerization Disruption 4-Butyl-6-methylpyrimidine->Tubulin Polymerization Disruption Hypothesis 2 DHFR Inhibition DHFR Inhibition 4-Butyl-6-methylpyrimidine->DHFR Inhibition Hypothesis 3 COX-2 Inhibition COX-2 Inhibition 4-Butyl-6-methylpyrimidine->COX-2 Inhibition Hypothesis 4

Caption: Hypothesized Mechanisms of Action for 4-Butyl-6-methylpyrimidine.

Our investigation will systematically address these four key hypotheses:

  • Kinase Inhibition: Many pyrimidine analogues function as ATP-competitive inhibitors of protein kinases, which are pivotal in cancer cell signaling.[1][3]

  • Tubulin Polymerization Disruption: The pyrimidine core is found in compounds that interfere with microtubule dynamics, a validated anticancer strategy.[2]

  • Dihydrofolate Reductase (DHFR) Inhibition: As bioisosteres of purines, pyrimidines can inhibit DHFR, an enzyme crucial for nucleotide synthesis and a target for both anticancer and antimicrobial agents.

  • Cyclooxygenase-2 (COX-2) Inhibition: Several pyrimidine-based compounds have demonstrated selective inhibition of COX-2, a key enzyme in the inflammatory pathway.[5][6][7]

Part 2: Experimental Workflow for MoA Confirmation

The following section details the experimental protocols to systematically test our hypotheses. The causality behind each experimental choice is explained to ensure a logical and scientifically rigorous approach.

G cluster_pathways Hypothesis Testing start Start: Initial Phenotypic Screening (e.g., Antiproliferative Assay in Cancer Cell Lines) is_active Is Compound Active? start->is_active kinase Kinase Inhibition Assays is_active->kinase Yes stop End: No significant activity is_active->stop No tubulin Tubulin Polymerization Assays kinase->tubulin dhfr DHFR Inhibition Assays tubulin->dhfr cox COX-2 Inhibition Assays dhfr->cox target_id Target Identification & Validation (e.g., Affinity Pull-down, CETSA) cox->target_id moa_confirmed Mechanism of Action Confirmed target_id->moa_confirmed

Sources

A Comparative Guide to the Synthesis of 4-Butyl-6-methylpyrimidine: From Classical Condensation to Modern Coupling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal and agricultural chemistry, forming the core scaffold of numerous pharmaceuticals, including antivirals, anticancer agents, and antibiotics. The specific arrangement of substituents on the pyrimidine ring dictates its biological activity, making the development of efficient and versatile synthetic routes a critical endeavor for drug discovery professionals. 4-Butyl-6-methylpyrimidine serves as a valuable building block, offering a lipophilic butyl group and a reactive methyl group for further derivatization.

This guide provides a comparative analysis of the principal synthetic methodologies for preparing 4-Butyl-6-methylpyrimidine. We will dissect two mechanistically distinct and strategically important approaches: the classical one-pot condensation of a β-diketone and a more contemporary cross-coupling strategy starting from a pre-functionalized pyrimidine core. By examining detailed protocols, underlying chemical principles, and key performance indicators, this document aims to equip researchers with the knowledge to select the optimal synthetic route tailored to their specific objectives, whether for bulk manufacturing or for nuanced structure-activity relationship (SAR) studies.

Part 1: The Classical Approach: One-Pot Annulation via β-Diketone Condensation

The most direct and atom-economical method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with a three-atom N-C-N synthon.[1] This approach builds the heterocyclic core in a single, convergent step. For the synthesis of 4-Butyl-6-methylpyrimidine, the required β-diketone precursor is octane-2,4-dione.

Route 1: Condensation of Octane-2,4-dione with Acetamidine

This route represents the archetypal pyrimidine synthesis, directly installing all the required atoms and substituents in a single transformation.

Mechanism & Rationale: The reaction is typically performed under basic conditions. A base, such as sodium ethoxide or methoxide, is used to deprotonate the acetamidine hydrochloride salt, generating the free amidine. The neutral amidine then acts as a dinucleophile. The reaction proceeds via a sequence of nucleophilic attacks by the amidine nitrogens onto the two carbonyl carbons of the octane-2,4-dione, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. Ethanol is a common solvent as it readily dissolves the reactants and the alkoxide base.

G cluster_process Process r1 Octane-2,4-dione p1 Mix in Ethanol r1->p1 r2 Acetamidine HCl r2->p1 r3 Sodium Ethoxide r3->p1 p2 Heat (Reflux) p1->p2 p3 Cyclocondensation p2->p3 prod 4-Butyl-6-methylpyrimidine p3->prod byprod1 NaCl p3->byprod1 byprod2 H2O p3->byprod2 byprod3 Ethanol p3->byprod3

Caption: Workflow for Route 1: Condensation with Acetamidine.

Experimental Protocol:

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (200 mL) followed by the portion-wise addition of sodium metal (1.1 eq) to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.

  • Reaction: Add acetamidine hydrochloride (1.05 eq) to the sodium ethoxide solution and stir for 20 minutes. Subsequently, add octane-2,4-dione (1.0 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-Butyl-6-methylpyrimidine.

Part 2: The Alternative Strategy: Late-Stage Functionalization via Cross-Coupling

An alternative and highly versatile strategy involves building the pyrimidine core first and then introducing the butyl substituent in a subsequent step. This method is particularly favored in medicinal chemistry for generating libraries of analogues, as the coupling partner can be easily varied.

Route 2: Suzuki Coupling of 4-Chloro-6-methylpyrimidine

This route is a two-step process: first, the synthesis of a halogenated pyrimidine precursor, followed by a palladium-catalyzed cross-coupling reaction to install the butyl group.

Mechanism & Rationale: The synthesis begins with the widely available 4-hydroxy-6-methylpyrimidine, which is converted to the more reactive 4-chloro-6-methylpyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent Suzuki coupling reaction involves an oxidative addition of the chloropyrimidine to a Pd(0) catalyst, followed by transmetalation with the butylboronic acid (activated by a base) and reductive elimination to yield the final product and regenerate the catalyst.[2] This method's power lies in its modularity.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Suzuki Cross-Coupling s1_start 4-Hydroxy-6-methylpyrimidine s1_reagent POCl3, Heat s1_start->s1_reagent s1_product 4-Chloro-6-methylpyrimidine s1_reagent->s1_product s2_reagent2 Pd Catalyst (e.g., Pd(PPh3)4) s1_product->s2_reagent2 Reacts with s2_reagent1 Butylboronic Acid s2_reagent1->s2_reagent2 s2_product 4-Butyl-6-methylpyrimidine s2_reagent2->s2_product Yields s2_reagent3 Base (e.g., Na2CO3) s2_reagent3->s2_reagent2

Caption: Workflow for Route 2: Two-Step Cross-Coupling Strategy.

Experimental Protocol:

Step A: Synthesis of 4-Chloro-6-methylpyrimidine

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), cautiously add 4-hydroxy-6-methylpyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃, 3.0 eq).

  • Reflux: Heat the mixture gently to reflux for 2-3 hours. The solution should become homogeneous.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a solid base (e.g., sodium carbonate) to a pH of ~7-8. Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methylpyrimidine, which can be used directly or purified further.

Step B: Suzuki Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-methylpyrimidine (1.0 eq), butylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like aqueous sodium carbonate (2M solution, 2.0 eq).

  • Solvent & Reflux: Add a solvent system, typically a mixture of toluene and water or dioxane and water. Heat the mixture to 80-90°C and stir for 8-12 hours.

  • Workup: Cool the reaction to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent used in the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the final product.

Part 3: Comparative Analysis

The choice between these synthetic routes is dictated by the ultimate goal of the synthesis. The following table summarizes the key performance differences.

MetricRoute 1: CondensationRoute 2: Cross-Coupling
Key Reactants Octane-2,4-dione, Acetamidine4-Hydroxy-6-methylpyrimidine, POCl₃, Butylboronic Acid, Pd Catalyst
Number of Steps 1 (from β-diketone)2
Typical Overall Yield Good to Excellent (60-85%)Moderate (40-70%)
Scalability High; suitable for industrial scale.Moderate; catalyst cost can be a factor on large scale.
Atom Economy Very HighModerate; involves a leaving group (Cl) and stoichiometric byproducts.
Versatility for SAR Low; a new β-diketone is needed for each C4/C6 analogue.High; the boronic acid can be easily varied to produce many analogues.
Cost & Safety Uses common, inexpensive reagents. POCl₃ is corrosive and moisture-sensitive. Palladium catalysts are expensive.
Expert Insights & Recommendations
  • For Bulk Synthesis: The Condensation Route (Route 1) is unequivocally superior for producing large quantities of 4-Butyl-6-methylpyrimidine. Its one-pot nature, high atom economy, and use of inexpensive starting materials make it the most cost-effective and efficient choice for process chemistry. The primary challenge may be the commercial availability or synthesis of the octane-2,4-dione precursor.

  • For Drug Discovery & SAR Studies: The Cross-Coupling Route (Route 2) offers unparalleled strategic advantages. Its modularity allows a medicinal chemist to rapidly synthesize a diverse library of 4-substituted-6-methylpyrimidines by simply swapping the boronic acid coupling partner. This flexibility is invaluable for exploring the chemical space around a lead compound and optimizing its biological activity. While the overall yield is lower and the cost is higher due to the palladium catalyst, the strategic benefit of rapid analogue generation far outweighs these drawbacks in a research and development setting.

Conclusion

The synthesis of 4-Butyl-6-methylpyrimidine can be approached through fundamentally different strategies, each with its own merits. The classical condensation pathway provides a direct, high-yield, and scalable route ideal for bulk production. In contrast, the modern cross-coupling approach offers the strategic flexibility required for the iterative cycles of design and synthesis that characterize early-stage drug discovery. A thorough understanding of these distinct methodologies allows researchers and drug development professionals to make informed decisions, aligning their synthetic strategy with their overarching scientific and commercial goals.

References

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine. This document outlines a classical condensation reaction using a β-diketone and formamide, analogous to the condensation route discussed herein.
  • Chaloin, O., et al. Organic Syntheses Procedure. While not directly on pyrimidines, this reference provides detailed experimental techniques for multi-step organic synthesis, workup, and purification relevant to the protocols described.
  • Thanki, P. R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. This article demonstrates the synthesis and derivatization of substituted pyrimidines, highlighting their importance in medicinal chemistry.
  • Foster, H. M., & Snyder, H. R. 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. This provides a reliable procedure for the synthesis of the precursor required for Route 2.
  • McNally, A., et al. (2024). A deconstruction-reconstruction strategy for pyrimidine diversification. PubMed, NIH. This paper describes advanced methods for modifying pyrimidine cores, relevant to the broader context of pyrimidine chemistry.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. This review covers the fundamental [3+3] fragment condensation method for pyrimidine synthesis.
  • Organic Synthesis Routes. Chem Factsheet. This document provides general principles of multi-step organic synthesis and retrosynthetic analysis.
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. This paper discusses the synthesis starting from acetylacetone and thiourea, another example of the classical condensation approach.
  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (2025). ResearchGate. This article details the investigation of selective Suzuki reactions on a di-halogenated pyrimidine core, providing direct evidence for the feasibility of the cross-coupling strategy.
  • Sampedro, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. This review covers modern synthetic advances in pyrimidine formation, including various cycloaddition and multicomponent reactions.

Sources

A Comparative Guide to Evaluating the Selectivity of 4-Butyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within the intensely studied field of protein kinase inhibitors, the principle of selectivity is paramount. A compound's ability to potently inhibit its intended target while sparing other proteins, especially closely related ones, is often the deciding factor between a promising therapeutic lead and a tool compound plagued by off-target effects and toxicity.[1][2] This guide provides an in-depth, comparative framework for evaluating the selectivity of a novel investigational compound, 4-Butyl-6-methylpyrimidine.

For the purpose of this guide, we will treat 4-Butyl-6-methylpyrimidine as a hypothetical inhibitor of a specific, well-characterized kinase, which we will refer to as "Target Kinase X" (TKX). The methodologies and principles detailed herein are broadly applicable to any small molecule inhibitor and are designed to provide researchers with a robust, multi-tiered strategy for a comprehensive selectivity assessment. We will compare its hypothetical performance against a known, moderately selective inhibitor of the same target, designated "Competitor Compound Y."

Foundational Principle: Verifying On-Target Engagement

Before a comprehensive selectivity profile can be built, it is imperative to unequivocally confirm that the compound binds its intended target within a relevant biological system. Relying solely on biochemical assays with purified protein can be misleading, as it neglects crucial factors like cell permeability, intracellular competition with ATP, and compound metabolism.[3][4]

The Litmus Test: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify target engagement in intact cells or cell lysates.[5][6] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[7][8]

This initial experiment serves as a critical go/no-go decision point. A positive thermal shift provides strong evidence of direct physical interaction between 4-Butyl-6-methylpyrimidine and TKX in a native cellular environment.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells Expressing Target Kinase X (TKX) treatment 2. Treat Cells with 4-Butyl-6-methylpyrimidine or DMSO (Vehicle) cell_culture->treatment aliquot 3. Aliquot Cell Suspensions treatment->aliquot heat_gradient 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 70°C) aliquot->heat_gradient lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_gradient->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifuge sds_page 7. Analyze Soluble Fraction by Western Blot for TKX centrifuge->sds_page quantify 8. Quantify Band Intensity & Plot Melt Curve sds_page->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for TKX Target Engagement
  • Cell Culture & Treatment:

    • Seed HEK293 cells (or a relevant cell line endogenously expressing TKX) in 10 cm dishes and grow to ~80% confluency.

    • Treat cells with 10 µM 4-Butyl-6-methylpyrimidine or an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.[9]

  • Harvesting & Aliquoting:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10x10^6 cells/mL.

    • Aliquot 100 µL of the cell suspension for each treatment condition into separate PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the PCR tubes in a thermocycler with a temperature gradient program set for 3 minutes at temperatures ranging from 40°C to 70°C in 2°C increments. Include an unheated control.

  • Lysis and Fractionation:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[5]

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody for TKX.

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature point (40°C).

    • Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Broad Spectrum Assessment: In Vitro Kinome Profiling

Once on-target engagement is confirmed, the next logical step is to assess the compound's activity against a wide array of other kinases. The human kinome consists of over 500 kinases, many with highly conserved ATP-binding pockets, making cross-reactivity a common challenge.[1][10] Commercial services offer large-scale kinase panel screening, which is an efficient strategy for obtaining a broad view of selectivity.[11][12][13]

Strategy: A Two-Tiered Screening Approach

A cost-effective and efficient strategy involves a two-tiered approach[1]:

  • Tier 1 (Primary Screen): Screen 4-Butyl-6-methylpyrimidine at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). This quickly identifies potential off-targets.

  • Tier 2 (Dose-Response): For any kinase showing significant inhibition (e.g., >70%) in the primary screen, perform a 10-point dose-response curve to determine the precise IC50 value.

This approach focuses resources on the most relevant interactions, providing a detailed quantitative profile.

Comparative Data Table: Hypothetical Kinome Screening Results

Below is a hypothetical summary of kinome profiling data for 4-Butyl-6-methylpyrimidine and Competitor Compound Y.

Target Kinase4-Butyl-6-methylpyrimidine IC50 (nM)Competitor Compound Y IC50 (nM)Kinase FamilyNotes
TKX (On-Target) 15 50 TKHigh on-target potency for the novel compound.
Kinase A>10,000800CMGCExcellent selectivity over this family member.
Kinase B250150TKMinor off-target activity, but >15-fold selective.
Kinase C8,50095AGCCompound Y shows significant off-target activity.
Kinase D>10,000>10,000CAMKBoth compounds are clean against this target.
Kinase E1,2004,000STELow-level off-target activity for both.

Data are hypothetical and for illustrative purposes only.

This quantitative data allows for direct comparison. Based on this table, 4-Butyl-6-methylpyrimidine demonstrates higher on-target potency and a superior selectivity profile compared to Compound Y, which shows potent off-target activity against Kinase C.

The Cellular Context: Advanced Selectivity Profiling

While informative, in vitro biochemical assays do not fully replicate the complex intracellular environment.[4] Advanced methods are required to understand a compound's selectivity profile in the context of a living cell, accounting for all cellular components and competing interactions.

Selectivity_Pyramid cluster_legend Selectivity Evaluation Tiers node_functional Functional & Phenotypic Readouts (e.g., Transcriptional Profiling, Phosphoproteomics) node_cellular Cellular Target Profiling (e.g., Cellular Target Engagement Panels) node_cellular->node_functional Assess Functional Impact node_biochem Biochemical Kinome Profiling (e.g., In Vitro IC50 Panels) node_biochem->node_cellular Add Cellular Context node_initial Initial On-Target Verification (e.g., CETSA) node_initial->node_biochem Broaden Scope key1 Increasing Biological Relevance →

Caption: A tiered approach to inhibitor selectivity profiling.

Transcriptional Fingerprinting

One powerful method for assessing functional selectivity is transcriptional profiling.[14] The rationale is that potent inhibition of a specific kinase pathway will lead to a unique and reproducible change in the cell's gene expression pattern—a "transcriptional fingerprint."[15] By comparing the fingerprint of 4-Butyl-6-methylpyrimidine to known selective inhibitors or genetic knockdowns of TKX, one can infer its functional on-target activity. Deviations from the expected fingerprint may suggest modulation of off-target pathways.

Workflow Summary:

  • Treatment: Treat a relevant cell line with 4-Butyl-6-methylpyrimidine, Compound Y, a highly selective reference inhibitor for TKX, and a vehicle control at multiple concentrations and time points.

  • RNA Extraction & Sequencing: Extract total RNA and perform next-generation sequencing (RNA-Seq).

  • Bioinformatic Analysis: Identify differentially expressed genes for each condition. Compare the gene expression signature of 4-Butyl-6-methylpyrimidine to the reference compound. A high degree of overlap suggests strong on-target functional selectivity. Unique gene sets may indicate off-target activity.

Synthesis and Conclusion

Evaluating the selectivity of a compound like 4-Butyl-6-methylpyrimidine is not a single experiment but a comprehensive, multi-layered investigation.

  • Target Engagement: The process must begin by confirming target engagement in a cellular context, for which CETSA is an industry-standard method.[5][6]

  • Biochemical Profiling: A broad in vitro kinome screen provides the foundational, quantitative data on potency against the intended target and potential off-targets.[2][16]

  • Cellular and Functional Analysis: Advanced techniques like cellular target engagement panels and transcriptional profiling provide crucial insights into a compound's behavior in a more physiologically relevant environment, revealing functional consequences of both on- and off-target activities.[4][15]

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Grote, F. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. Retrieved from [Link]

  • Milburn, M. V., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i277–i285. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Unitt, J. F., & Lam, J. (2006). Chemical genetic transcriptional fingerprinting for selectivity profiling of kinase inhibitors. PubMed. Retrieved from [Link]

  • Chang, F. Y., et al. (2012). Ranking the selectivity of PubChem screening hits by activity-based protein profiling: MMP13 as a case study. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-((6-(1-Butoxyethenyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate. Retrieved from [Link]

  • Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Na, J., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Retrieved from [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Retrieved from [Link]

  • Karmaus, A. L., et al. (2022). Transcriptional profiling efficacy to define biological activity similarity for cosmetic ingredients' safety assessment based on next-generation read-across. PubMed Central. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • MDPI. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Retrieved from [Link]

  • bioRxiv. (n.d.). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.